molecular formula C12H14ClN3O3 B6362545 1-(4-Chloro-3-nitrobenzoyl)-2-methylpiperazine CAS No. 1240569-84-9

1-(4-Chloro-3-nitrobenzoyl)-2-methylpiperazine

Cat. No.: B6362545
CAS No.: 1240569-84-9
M. Wt: 283.71 g/mol
InChI Key: BCIQACXVOAPJIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-3-nitrobenzoyl)-2-methylpiperazine is a complex organic compound featuring a piperazine ring core substituted with a 4-chloro-3-nitrobenzoyl group and a methyl group. This structure classifies it as a valuable intermediate in organic synthesis and medicinal chemistry research . Compounds with piperazine scaffolds, such as N-Methylpiperazine, are widely recognized as essential building blocks in the synthesis of various pharmaceutical agents . The presence of both a chloro and a nitro group on the benzoyl ring offers two distinct reactive sites for further chemical modification. Researchers can perform nucleophilic aromatic substitution on the chloro group or reduce the nitro group to an amine, enabling the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies . This makes it a versatile precursor in developing new molecules for scientific investigation. As a research chemical, this compound is offered for use in laboratory studies only. It is strictly for Research Use Only and is not classified as a drug or pharmaceutical. It is not approved for use in humans or animals and must not be used for diagnostic, therapeutic, or any other personal purposes.

Properties

IUPAC Name

(4-chloro-3-nitrophenyl)-(2-methylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O3/c1-8-7-14-4-5-15(8)12(17)9-2-3-10(13)11(6-9)16(18)19/h2-3,6,8,14H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIQACXVOAPJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001195624
Record name (4-Chloro-3-nitrophenyl)(2-methyl-1-piperazinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001195624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240569-84-9
Record name (4-Chloro-3-nitrophenyl)(2-methyl-1-piperazinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240569-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-3-nitrophenyl)(2-methyl-1-piperazinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001195624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Solubility Profile of Nitrobenzoyl Methylpiperazine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Solubility in Modern Drug Discovery

In the intricate journey of drug development, the solubility of a chemical entity is a foundational pillar upon which its ultimate success rests. Poor aqueous solubility is a primary contributor to the attrition of promising drug candidates, leading to challenges in formulation, unpredictable bioavailability, and unreliable outcomes in biological assays.[1][2][3] This is particularly true for intermediates—the molecular building blocks of active pharmaceutical ingredients (APIs). A comprehensive understanding of an intermediate's solubility profile is not merely an academic exercise; it is a critical prerequisite for robust process chemistry, efficient purification, and the rational design of the final API.

This guide provides an in-depth exploration of the methodologies and scientific principles for determining the solubility profile of a critical class of pharmaceutical intermediates: nitrobenzoyl methylpiperazines. These structures, featuring a basic piperazine core, a lipophilic benzoyl linker, and an electron-withdrawing nitro group, present a fascinating interplay of physicochemical properties that directly govern their solubility. We will move beyond rote protocols to dissect the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to generate high-quality, reliable solubility data essential for informed decision-making.

Physicochemical Landscape of Nitrobenzoyl Methylpiperazine Intermediates

To intelligently probe the solubility of a molecule, one must first understand its inherent structural and electronic characteristics. The nitrobenzoyl methylpiperazine scaffold is a tale of two moieties: the ionizable, hydrophilic piperazine ring and the neutral, more lipophilic nitrobenzoyl group.

  • The Methylpiperazine Moiety: As a weak base, the 1-methylpiperazine ring contains two nitrogen atoms, but the tertiary amine is the more basic site. Its pKa dictates the degree of ionization at a given pH.[4] In acidic environments (pH < pKa), the piperazine nitrogen will be protonated, forming a cationic species that is significantly more water-soluble than the neutral free base. This pH-dependent behavior is the single most critical factor influencing the aqueous solubility of these intermediates.[4][5]

  • The Nitrobenzoyl Moiety: The nitro group (—NO2) is a strong electron-withdrawing group, which makes the aromatic ring electron-deficient and imparts significant polarity to the molecule.[6][7] While polarity can enhance interactions with water, the overall contribution of the nitrobenzoyl group is often an increase in lipophilicity and crystal lattice energy, which can decrease aqueous solubility. The position of the nitro group (ortho-, meta-, or para-) will also subtly influence crystal packing and intermolecular interactions, potentially leading to different solubility profiles for each isomer.

This structural duality means that nitrobenzoyl methylpiperazine intermediates are likely to exhibit low intrinsic solubility (S₀) in their neutral state but will show markedly increased solubility at lower pH values.

The Core Dichotomy: Thermodynamic vs. Kinetic Solubility

Before embarking on experimental work, it is crucial to distinguish between the two primary types of solubility measurements, as they answer different questions relevant to different stages of drug development.[8][9]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility, representing the maximum concentration of a solute that can be dissolved in a solvent under equilibrium conditions at a specific temperature and pressure. It is the gold standard, determined using methods like the Shake-Flask technique, and is vital for pre-formulation and process chemistry.[2][5][10]

  • Kinetic Solubility: This measures the concentration of a compound when it starts to precipitate from a solution that was prepared by adding a concentrated organic stock (e.g., DMSO) to an aqueous buffer.[5][11][12] It is a high-throughput method used in early discovery to flag compounds that might precipitate in biological assays.[2] Kinetic solubility values are typically higher than thermodynamic solubility because they can represent a supersaturated, metastable state.

For process development and understanding the fundamental properties of an intermediate, thermodynamic solubility is the more relevant parameter.

Logical Relationship of Solubility Concepts

G cluster_0 Solubility Assessment Strategy cluster_1 Application Stage Kinetic Kinetic Solubility Early Early Discovery Screening (HTS, Bio-assays) Kinetic->Early Identifies precipitation risk in assays Thermo Thermodynamic Solubility Profile pH-Solubility Profile Thermo->Profile Foundation for understanding pH-dependent behavior Late Lead Optimization & Pre-formulation (Process Chemistry, Formulation) Thermo->Late Defines true equilibrium state for process & formulation design

Caption: Logical flow from early-stage kinetic screening to definitive thermodynamic profiling.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and self-validating. The key to trustworthiness is consistency, accurate quantification, and confirmation that equilibrium has been reached.

Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method

This method remains the gold standard for its reliability.[10] The objective is to create a saturated solution in equilibrium with an excess of solid material.

Step-by-Step Methodology:

  • Preparation: Add an excess of the nitrobenzoyl methylpiperazine intermediate (e.g., 5-10 mg, accurately weighed) to a series of glass vials. The presence of undissolved solid at the end of the experiment is essential to confirm that the solution is saturated.

  • Solvent Addition: To each vial, add a precise volume (e.g., 2.0 mL) of the desired solvent or buffer (e.g., water, pH 7.4 phosphate-buffered saline, or biorelevant media like FaSSIF).[1][13]

  • Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a minimum of 24 hours.

    • Causality Check: A 24-hour period is a standard starting point, but for highly crystalline or polymorphic compounds, equilibrium may take longer. To ensure a true equilibrium is reached, a time-point study is necessary. Samples should be taken at 24, 48, and 72 hours. Equilibrium is confirmed when the measured solubility values from the last two time points are statistically identical.[14]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 1 hour to let larger particles settle. Separate the saturated supernatant from the excess solid using centrifugation (e.g., 14,000 rpm for 15 minutes) followed by filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF).

    • Self-Validation: The first few drops from the filter should be discarded to saturate any potential binding sites on the filter membrane.

  • Quantification: Accurately dilute the clear filtrate with a suitable mobile phase or solvent. Quantify the concentration of the dissolved intermediate using a validated analytical method, typically HPLC-UV or LC-MS.[15][16][17][18][19] A standard calibration curve must be prepared in the same solvent matrix as the diluted sample.

  • Solid-State Analysis: After the experiment, recover the remaining solid from the vial, dry it, and analyze it using a technique like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). This crucial step confirms that the compound did not undergo a polymorphic transformation or convert to a hydrate/solvate during the experiment, which would invalidate the solubility measurement for the original solid form.

Protocol 2: pH-Solubility Profile Determination

For an ionizable compound like a nitrobenzoyl methylpiperazine, a pH-solubility profile is essential.[20][21] This involves performing the shake-flask method across a range of buffered solutions.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of buffers covering the physiologically and industrially relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, 9.0, and 12.0). Ensure the buffers have sufficient capacity to maintain the target pH after the addition of the compound.

  • Solubility Measurement: Execute the Thermodynamic Solubility protocol (Protocol 1) in each of the prepared buffers.

  • Data Plotting: Plot the measured solubility (on a logarithmic scale) against the final measured pH of each saturated solution. The resulting curve provides a complete picture of the compound's solubility behavior.

Experimental Workflow Visualization

G start Start: Weigh Excess Solid add_solvent Add Known Volume of Buffer start->add_solvent equilibrate Equilibrate (e.g., 24-72h) at Constant Temperature add_solvent->equilibrate phase_sep Phase Separation: Centrifuge & Filter (0.22 µm) equilibrate->phase_sep solid_analysis Analyze Residual Solid (PXRD / DSC) equilibrate->solid_analysis Self-Validation quantify Quantify Supernatant (HPLC-UV / LC-MS) phase_sep->quantify end End: Report Solubility quantify->end solid_analysis->end

Caption: Workflow for the Shake-Flask method, including the critical self-validation step.

Data Presentation & Interpretation

Clear and concise data presentation is paramount for effective communication. For a pH-solubility profile, both tabular and graphical representations are necessary.

Table 1: Hypothetical pH-Solubility Profile of 1-(4-Nitrobenzoyl)-4-methylpiperazine at 25°C
Buffer pH (Initial)Final Measured pHMean Solubility (µg/mL)Standard DeviationSolubility (µM)
1.21.2115,250± 45061,180
2.02.0312,800± 38051,350
4.54.55850± 553,410
6.86.8225± 3.1100
7.4 (PBS)7.3912± 1.548
9.08.9810.5± 1.142
12.011.9510.2± 0.941

Note: Data is illustrative and based on predicted chemical properties. The molecular weight of 1-(4-nitrobenzoyl)-4-methylpiperazine is assumed to be ~249.28 g/mol .

From this data, we can infer the intrinsic solubility (S₀) is approximately 10 µg/mL, representing the solubility of the neutral species at higher pH values. The sharp increase in solubility below pH 6.8 is consistent with the protonation of the piperazine ring.

Advanced Topics & Field-Proven Insights

Biorelevant Media: Simulating In Vivo Conditions

For intermediates that will become part of an orally administered API, assessing solubility in simple buffers is insufficient. Biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) provide a more accurate prediction of in vivo behavior.[13][22][23] These media contain bile salts and lecithin, which form micelles that can solubilize lipophilic compounds.

  • FaSSIF (pH ~6.5): Mimics the small intestine on an empty stomach.[13]

  • FeSSIF (pH ~5.0): Mimics the small intestine after a meal, containing higher concentrations of bile salts and lipids.[13]

A significant increase in solubility in these media compared to standard buffers suggests that food may have a positive effect on the absorption of the final API.

Solubility Enhancement Strategies

If an intermediate's solubility proves problematic for processing or purification, several strategies can be employed. For basic compounds like nitrobenzoyl methylpiperazines, salt formation is the most effective and widely used approach.[24][25]

  • Salt Screening: The intermediate is reacted with a variety of pharmaceutically acceptable acids (e.g., HCl, HBr, mesylic acid, sulfuric acid, tartaric acid) to form different salts.[24] Each resulting salt is a new solid form with a unique crystal lattice and, consequently, a different solubility profile. A successful salt can increase aqueous solubility by several orders of magnitude.[25][26]

Conclusion

The solubility profile of a pharmaceutical intermediate like nitrobenzoyl methylpiperazine is a complex but decipherable property governed by the interplay of its molecular structure and the solution environment. A rigorous, methodologically sound investigation, anchored by the gold-standard shake-flask method and complemented by pH-profiling, is not optional but essential for de-risking the development pathway. By understanding the "why" behind the "how"—recognizing the pH-dependent ionization of the piperazine moiety, the lipophilic contribution of the nitrobenzoyl group, and the absolute necessity of confirming equilibrium and solid-state form—researchers can generate data that is not only accurate but also predictive, paving the way for efficient process development and the successful creation of new medicines.

References

  • Pharma Lesson. (2025, March 4). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. [Link]

  • Jantratid, E., & Dressman, J. (n.d.). Simplified Biorelevant Media for Screening Dissolution Performance of Poorly Soluble Drugs. [Link]

  • Biorelevant.com. (n.d.). FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. [Link]

  • Dressman, J. B., & Reppas, C. (2000). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. Pharmaceutical Technology. [Link]

  • Enamine. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC. [Link]

  • Bitar, L., & Jaber, A. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

  • Asilomar Bio, Inc. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. [Link]

  • Davit, B. M., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. [Link]

  • Creative Bioarray. (2025, July 31). Aqueous Solubility Assays. [Link]

  • Solubility of Things. (n.d.). N-Nitroso-N-methylpiperazine. [Link]

  • Chemistry Steps. (2026, January 6). Understanding Nitro Compounds: Structure And Properties. [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • Emco Dyestuff. (n.d.). N Methyl Piperazine | CAS NO 109-01-3. [Link]

  • LookChem. (n.d.). N-METHYL PIPERAZINE. [Link]

  • Lund University. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • ResearchGate. (n.d.). HPLC and UV Spectroscopy in Pharmaceutical Analysis. [Link]

  • Frontiers. (2024, July 21). A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. [Link]

  • Bentham Science. (2024, October 10). Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. [Link]

  • ResearchGate. (2025, October 7). Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium | Request PDF. [Link]

  • Frontiers. (2024, July 21). A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. [Link]

  • IJPSR. (2025, October 27). Comparative Study of UV And HPLC Methods for Estimation of Drug. [Link]

  • Wikipedia. (n.d.). Nitro compound. [Link]

  • SlideShare. (n.d.). Phase solubility analysis and pH solubility profile. [Link]

  • Frontiers. (2024, March 18). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

  • ResearchGate. (2025, August 6). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. [Link]

  • ResearchGate. (2025, April 9). (PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]

  • Taylor & Francis Online. (2021, October 20). A comparative study of HPLC and UV spectrophotometric methods for remdesivir quantification in pharmaceutical formulations. [Link]

  • IJNRD. (2018, January 19). A review on uv spectroscopy and hplc methodologies for the development and validation of Dolutegravir. [Link]

  • Journal of Pharma and Biomedics. (2025, November 29). Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry. [Link]

Sources

Precision Engineering of the Piperazine Scaffold: Chiral Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics ranging from antidepressants to tyrosine kinase inhibitors (e.g., Imatinib).[1][2] However, the historical reliance on achiral or racemic piperazines is shifting. The integration of chiral building blocks —specifically C-substituted piperazines—offers a critical avenue for escaping flatland, improving metabolic stability via steric blocking of oxidation sites, and enhancing receptor selectivity.

This technical guide outlines the strategic implementation of chiral piperazines, moving from conformational mechanics to validated synthetic protocols.

Part 1: The Pharmacophore Advantage

Beyond the Flat Scaffold

The piperazine ring typically adopts a chair conformation to minimize 1,3-diaxial interactions. Introducing a chiral center at the C2 or C3 position creates a specific vector for side-chain orientation, forcing substituents into equatorial or axial positions that can dramatically alter binding affinity.

Table 1: Impact of Chirality on Piperazine Physicochemical Properties

PropertyEffect of Chiral C-SubstitutionMechanistic Rationale
Basicity (pKa) Modulation (-1 to +1 unit)Inductive effects of C-substituents (e.g., -CF3 vs -CH3) alter the electron density of the N1/N4 lone pairs.
Metabolic Stability Increased (2-5x half-life)Steric bulk at C2/C3 hinders CYP450 access to the alpha-carbon, a common site of oxidative metabolism.
Selectivity EnhancedRigidification of the ring restricts conformational freedom, reducing off-target binding (entropy penalty reduction).
Solubility VariableDisruption of crystal packing energy often improves aqueous solubility compared to planar analogs.
Logical Framework: The Chiral Decision Matrix

The following diagram illustrates the decision process for selecting a chiral piperazine strategy based on drug design goals.

ChiralStrategy Goal Drug Design Goal Selectivity Improve Selectivity Goal->Selectivity Metabolism Block Metabolism Goal->Metabolism Potency Increase Potency Goal->Potency C2_Sub C2-Substitution (Steric Clash) Selectivity->C2_Sub Alpha_Block Alpha-Carbon Blocking Metabolism->Alpha_Block Conf_Lock Conformational Locking Potency->Conf_Lock Method_Pool Chiral Pool Synthesis (Amino Acids) C2_Sub->Method_Pool Method_Hydro Asymmetric Hydrogenation Alpha_Block->Method_Hydro Conf_Lock->Method_Pool

Figure 1: Strategic decision matrix linking medicinal chemistry objectives to specific chiral piperazine modifications and synthetic routes.

Part 2: Synthetic Strategies & Protocols

Strategy A: De Novo Assembly (The "Chiral Pool" Approach)

This is the most robust method for generating specific enantiomers with high optical purity (>99% ee). It utilizes naturally occurring amino acids as the source of chirality.

Protocol: Synthesis of (S)-2-Methylpiperazine

Target: Multigram synthesis of enantiopure (S)-2-methylpiperazine. Source: Adapted from Organic Preparations and Procedures Int. (1990) and validated by recent industrial applications [1, 2].

Reagents:

  • (S)-N-Boc-Alanine

  • Ethyl N-benzylglycinate[3]

  • Dicyclohexylcarbodiimide (DCC)

  • Lithium Aluminum Hydride (LAH)

  • Pd/C (10%)

Step-by-Step Methodology:

  • Peptide Coupling (The Chiral Anchor):

    • Dissolve (S)-N-Boc-Alanine (1.0 eq) and Ethyl N-benzylglycinate (1.0 eq) in Dichloromethane (DCM) at 0°C.

    • Add DCC (1.1 eq) portion-wise. Stir for 1 hour at 0°C, then 12 hours at room temperature.

    • Validation: Filter the precipitated dicyclohexylurea (DCU). The filtrate contains the dipeptide. Monitor by TLC (SiO2, EtOAc/Hexane).

  • Cyclization to Diketopiperazine:

    • Treat the crude dipeptide with formic acid or HCl/Dioxane to remove the Boc group.

    • Neutralize with saturated NaHCO3.[3] The free amine will spontaneously attack the ethyl ester, cyclizing to form (S)-1-benzyl-3-methyl-2,5-diketopiperazine.

    • Observation: This intermediate often precipitates as a white solid. Recrystallize from EtOAc/MeOH to ensure optical purity.

  • Global Reduction (The Transformation):

    • Caution: This step is exothermic. Use a flame-dried flask under Argon.

    • Suspend the diketopiperazine in dry THF. Carefully add LAH (4.0 eq) pellets/powder at 0°C.

    • Reflux for 24 hours. The carbonyls are reduced to methylenes.

    • Quench: Use the Fieser method (n mL H2O, n mL 15% NaOH, 3n mL H2O) to generate a granular precipitate that filters easily.

  • Debenzylation (Final Deprotection):

    • Dissolve the N-benzyl piperazine in MeOH. Add 10% Pd/C (5 wt%).

    • Hydrogenate at 50 psi H2 at 40°C for 6 hours.

    • Filter through Celite and concentrate.

    • Yield: Expect >85% yield.[3][4] ee: >99% (determined by Chiral HPLC).

Strategy B: Asymmetric Hydrogenation (The "Modern" Approach)

For industrial scalability, reducing pyrazines directly using chiral catalysts is superior to the multi-step chiral pool method.

Workflow Visualization

The following diagram details the Iridium-catalyzed hydrogenation pathway, a breakthrough method for accessing 2,3-disubstituted piperazines [3].

IrHydrogenation Start Substituted Pyrazine (Aromatic, Flat) Activation Activation Step (Alkyl Halide Addition) Start->Activation  BnBr / MeI   Salt Pyrazinium Salt (Activated Electrophile) Activation->Salt H2_Add Asymmetric Hydrogenation (600 psi H2, 30°C) Salt->H2_Add Catalyst Ir-Chiral Phosphine Complex (e.g., Ir-Binaphane) Catalyst->H2_Add  Catalysis   Product Chiral Piperazine (>96% ee, cis-selectivity) H2_Add->Product

Figure 2: Iridium-catalyzed asymmetric hydrogenation workflow for converting pyrazines to chiral piperazines.

Part 3: Medicinal Chemistry Case Study

Vestipitant (NK1 Receptor Antagonist)

Challenge: The development of Vestipitant, an antiemetic and anxiolytic agent, required a specific cis-2,3-disubstituted piperazine core. Old Route: A linear synthesis involving 6–9 steps with low overall yield and difficult resolution of enantiomers. Innovation: Application of the Ir-catalyzed asymmetric hydrogenation (Strategy B).

  • Precursor: 2-phenyl-3-methylpyrazine.

  • Catalyst: Ir-(S,S)-f-Binaphane.

  • Outcome: The synthesis was shortened to just 2 steps . The key hydrogenation step yielded the target chiral piperazine with 96% ee and >20:1 diastereoselectivity (cis/trans) [3].

Takeaway: Switching from classical resolution to asymmetric catalysis for the piperazine core reduced raw material costs by >40% and streamlined the GMP manufacturing process.

References

  • An Improved Synthesis of (R)- and (S)-2-Methylpiperazine. Source: Organic Preparations and Procedures International (1990).[3] URL:[Link][4]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: Chemical Biology & Drug Design (2024 Review). URL:[Link]

  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Source: Organic Letters (2016).[5] URL:[Link]

  • Opportunities and Challenges for Direct C–H Functionalization of Piperazines. Source: Beilstein Journal of Organic Chemistry (2016). URL:[Link]

Sources

Methodological & Application

Application Notes: 1-(4-Chloro-3-nitrobenzoyl)-2-methylpiperazine as a Strategic Intermediate for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Role of Piperazine in Kinase Inhibition

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in successful drug molecules across various therapeutic areas.[1] In oncology, its incorporation into small molecule kinase inhibitors is particularly noteworthy.[2][3] The piperazine moiety offers a unique combination of properties: its basic nitrogen atoms can be fine-tuned for optimal solubility and target engagement, and its rigid, chair-like conformation provides a reliable anchor for building complex molecular architectures.[1] This allows for precise positioning of pharmacophores within the ATP-binding pocket of kinases, leading to enhanced potency and selectivity.[1][4] Prominent examples of blockbuster drugs containing this scaffold include imatinib, bosutinib, and the highly potent anaplastic lymphoma kinase (ALK) inhibitor, brigatinib.[2][4]

This guide details the synthesis and application of 1-(4-Chloro-3-nitrobenzoyl)-2-methylpiperazine , a key intermediate designed for the efficient construction of next-generation kinase inhibitors. We will use the synthetic strategy toward brigatinib, a dual ALK and Epidermal Growth Factor Receptor (EGFR) inhibitor, as a practical framework to illustrate the utility of this intermediate.[5][6][7]

Strategic Overview: Pathway to a Kinase Inhibitor Core

The journey from simple starting materials to a complex kinase inhibitor involves a multi-step synthetic sequence. Our target intermediate, this compound, plays a pivotal role. The overall strategy involves two main phases:

  • Formation of the Amide Intermediate: A nucleophilic acyl substitution reaction to couple 4-chloro-3-nitrobenzoyl chloride with 2-methylpiperazine.

  • Activation via Nitro-Group Reduction: The nitro group is chemically reduced to a primary amine, transforming the intermediate into a reactive nucleophile ready for coupling with the core heterocyclic structure of the final inhibitor.

This two-step process yields a substituted aniline-piperazine building block, a common feature in many potent kinase inhibitors.

Protocol 1: Synthesis of this compound

This protocol describes the nucleophilic acyl substitution between 4-chloro-3-nitrobenzoyl chloride and 2-methylpiperazine. The reaction forms a stable amide bond, creating the core structure of our intermediate.

Causality and Experimental Rationale:
  • Reagents : 4-chloro-3-nitrobenzoyl chloride is the electrophile. The highly reactive acyl chloride is readily attacked by the secondary amine of 2-methylpiperazine, which acts as the nucleophile.

  • Base : Triethylamine (TEA) is a non-nucleophilic organic base used as an acid scavenger. The reaction generates hydrochloric acid (HCl) as a byproduct, which would otherwise protonate the piperazine nitrogen, rendering it non-nucleophilic and halting the reaction. TEA neutralizes the HCl in situ.

  • Solvent : Dichloromethane (DCM) is an excellent aprotic solvent for this reaction, as it dissolves the reactants well and does not participate in the reaction.

  • Temperature Control : The reaction is initiated at 0-5 °C (ice bath) to control the initial exothermic reaction rate, preventing potential side reactions. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Experimental Workflow Diagram

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Intermediate Product cluster_validation Self-Validation SM1 4-Chloro-3-nitrobenzoyl chloride RC Solvent: Dichloromethane (DCM) Base: Triethylamine (TEA) Temp: 0°C to RT Time: 4-6 hours SM1->RC Electrophile SM2 2-Methylpiperazine SM2->RC Nucleophile IP 1-(4-Chloro-3-nitrobenzoyl) -2-methylpiperazine RC->IP N-Acylation VAL Workup & Purification (Column Chromatography) Characterization (NMR, MS) IP->VAL Verification

Caption: Workflow for the N-acylation synthesis of the intermediate.

Step-by-Step Methodology
  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-methylpiperazine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per mmol of piperazine).

  • Cool the stirred solution to 0-5 °C using an ice-water bath.

  • Add triethylamine (TEA, 1.5 eq) dropwise to the solution.

  • In a separate flask, dissolve 4-chloro-3-nitrobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM.

  • Add the 4-chloro-3-nitrobenzoyl chloride solution dropwise to the cooled piperazine solution over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound as a solid.

Self-Validation System

To confirm the successful synthesis of the target intermediate, the purified product must be characterized.

ParameterExpected Result
Visual Typically a yellow or off-white solid.
¹H NMR Characteristic aromatic proton signals shifted downfield due to the electron-withdrawing nitro and chloro groups. Complex aliphatic signals for the 2-methylpiperazine ring protons.
Mass Spec (ESI+) Expected [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₂H₁₄ClN₃O₃, MW: 299.71 g/mol ).

Protocol 2: Reduction to 1-(4-Amino-3-chlorobenzoyl)-2-methylpiperazine

This protocol details the conversion of the nitro-intermediate into the corresponding aniline. This step is critical as it "activates" the molecule for subsequent coupling reactions by creating a nucleophilic amino group.

Causality and Experimental Rationale:
  • Method : Catalytic hydrogenation is a clean, high-yielding, and widely used method for the reduction of aromatic nitro groups.[8][9]

  • Catalyst : Palladium on carbon (Pd/C) is the catalyst of choice for this transformation due to its high efficiency and activity.[10] A 5-10% loading is standard.

  • Hydrogen Source : Pressurized hydrogen gas (H₂) is the reducing agent. The reaction is typically run in a Parr shaker or a similar hydrogenation apparatus.

  • Solvent : Ethanol or methanol are excellent solvents as they readily dissolve the starting material and are inert under hydrogenation conditions.

  • Dechlorination Risk : A potential side reaction is the hydrogenolysis (removal) of the aromatic chlorine atom. Using a specialized, deactivated catalyst (e.g., sulfided platinum on carbon) or carefully controlling reaction time and temperature can mitigate this risk.[10] For standard Pd/C, monitoring the reaction closely is crucial.

Experimental Workflow Diagram

cluster_start Starting Intermediate cluster_reaction Reaction Conditions cluster_product Aniline Product cluster_validation Self-Validation SM 1-(4-Chloro-3-nitrobenzoyl) -2-methylpiperazine RC Catalyst: 10% Pd/C Solvent: Ethanol Reagent: H₂ gas (10-50 psi) Temp: RT Time: 2-4 hours SM->RC Substrate IP 1-(4-Amino-3-chlorobenzoyl) -2-methylpiperazine RC->IP Nitro Reduction VAL Filtration (Celite) Solvent Removal Characterization (NMR, MS) IP->VAL Verification

Caption: Workflow for the catalytic hydrogenation of the nitro-intermediate.

Step-by-Step Methodology
  • In a hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol (approx. 20 mL per mmol of substrate).

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and connect it to a hydrogenation apparatus.

  • Purge the vessel with hydrogen gas several times to remove air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 10-50 psi).[11]

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours.

  • Monitor the reaction by observing hydrogen uptake and by TLC analysis of aliquots.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude aniline product.

  • The product is often of sufficient purity for the next step, but can be recrystallized if necessary.

Self-Validation System

Confirmation of the aniline product is critical before proceeding to the next stage of kinase inhibitor synthesis.

ParameterExpected Result
Visual Color change from yellow/off-white to a colorless or greyish solid.
¹H NMR Disappearance of the downfield nitro-aromatic signals and appearance of new, upfield aromatic signals. A broad singlet corresponding to the new -NH₂ protons will appear.
Mass Spec (ESI+) A shift in the [M+H]⁺ peak corresponding to the reduction of NO₂ to NH₂ (a mass decrease of 30 Da). Expected MW for C₁₂H₁₆ClN₃O is 269.73 g/mol .

Application in Kinase Inhibitor Scaffolding

The synthesized aniline, 1-(4-Amino-3-chlorobenzoyl)-2-methylpiperazine , is now a valuable building block for creating the final drug molecule. In the context of brigatinib synthesis, this aniline intermediate would undergo a nucleophilic aromatic substitution (SₙAr) reaction with a substituted dichloropyrimidine core.[11][12][13] The amino group acts as the nucleophile, displacing a chlorine atom on the pyrimidine ring to form the final carbon-nitrogen bond that links the two key fragments of the inhibitor.

Mechanism of Kinase Inhibition

The final inhibitor molecule is designed to compete with adenosine triphosphate (ATP) for binding within the kinase domain of a receptor tyrosine kinase like ALK or EGFR.[5] Aberrant kinase activity, often caused by genetic mutations or rearrangements, leads to uncontrolled cell signaling and proliferation, a hallmark of cancer.[14][15][16] The inhibitor sits in the ATP-binding pocket, preventing the phosphorylation of downstream substrate proteins and thereby blocking the oncogenic signaling cascade.[5]

Signaling Pathway Diagram: Tyrosine Kinase Inhibition

cluster_normal Normal Oncogenic Signaling RTK_inactive Kinase Domain (Inactive) RTK_active Kinase Domain (Active/Phosphorylated) RTK_inactive->RTK_active Autophosphorylation ATP ATP ATP->RTK_active Substrate Substrate Protein RTK_active->Substrate Binds Downstream Downstream Signaling (Proliferation, Survival) Substrate_P Phosphorylated Substrate Substrate->Substrate_P Phosphorylates Substrate_P->Downstream Inhibitor Kinase Inhibitor (e.g., Brigatinib) Inhibitor->RTK_inactive Binds to ATP Pocket X X

Caption: Generalized pathway of receptor tyrosine kinase (RTK) inhibition.

Summary of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
4-Chloro-3-nitrobenzoyl chlorideC₇H₃Cl₂NO₃220.01Starting Material (Electrophile)
2-MethylpiperazineC₅H₁₂N₂100.16Starting Material (Nucleophile)
This compound C₁₂H₁₄ClN₃O₃ 299.71 Key Intermediate
1-(4-Amino-3-chlorobenzoyl)-2-methylpiperazine C₁₂H₁₆ClN₃O 269.73 Activated Intermediate

References

  • A Novel ALK Secondary Mutation and EGFR Signaling Cause Resistance to ALK Kinase Inhibitors. (2011). AACR Journals. Available at: [Link]

  • Third-generation EGFR and ALK inhibitors: mechanisms of resistance and management. (2022). Nature Reviews Clinical Oncology. Available at: [Link]

  • An insight into the therapeutic potential of piperazine-based anticancer agents. (2018). TÜBİTAK Academic Journals. Available at: [Link]

  • ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies. (2024). Annals of Cancer Research and Therapy. Available at: [Link]

  • Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms. (2023). Frontiers in Pharmacology. Available at: [Link]

  • Third-generation EGFR and ALK inhibitors: mechanisms of resistance and management. (2022). PubMed. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistrySelect. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. Available at: [Link]

  • Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. (n.d.). ResearchGate. Available at: [Link]

  • Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines. (n.d.). Google Patents.
  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth. (2023). ACS Publications. Available at: [Link]

  • Preparation method of ALK inhibitor Brigatinib. (2020). Eureka | Patsnap. Available at: [Link]

  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. (2023). PMC. Available at: [Link]

  • 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. (n.d.). PMC. Available at: [Link]

  • Scheme 1. Synthesis of brigatinib. (n.d.). ResearchGate. Available at: [Link]

  • A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. (2018). PMC. Available at: [Link]

  • Preparation method of ALK inhibitor brigatinib. (n.d.). Google Patents.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (2023). Neuroquantology. Available at: [Link]

  • Catalytic Hydrogenation Reaction. (2016). AZoM. Available at: [Link]

  • Hydrogenation of Nitro Product. (n.d.). Scribd. Available at: [Link]

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (2012). MDPI. Available at: [Link]

  • 1-(3-Chlorophenyl)-4-(3,4-dichlorobenzoyl)piperazine. (n.d.). PubChem. Available at: [Link]

  • 1-benzylpiperazine. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Ethyl 4-chloro-3-nitrobenzoate. (n.d.). PMC. Available at: [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (2020). Rasayan Journal of Chemistry. Available at: [Link]

  • Synthesis method for meclozine and synthesis method for meclozine hydrochloride. (n.d.). Google Patents.
  • 1-(3-Chloropropyl)-4-methylpiperazine. (n.d.). PubChem. Available at: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). MDPI. Available at: [Link]

Sources

Application Note & Scale-Up Protocol: Synthesis of 1-(4-Chloro-3-nitrobenzoyl)-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scaled-up synthesis of 1-(4-Chloro-3-nitrobenzoyl)-2-methylpiperazine, a key intermediate in pharmaceutical development. The protocol details a robust and efficient acylation reaction, emphasizing process control, safety, and scalability. By explaining the chemical principles behind each step, this guide is designed for researchers, chemists, and process development professionals aiming to produce this compound in significant quantities. The methodology includes detailed operational instructions, safety and hazard analysis, process data, and characterization, ensuring a reliable and reproducible synthesis.

Chemical Principles and Strategic Approach

The synthesis of this compound is achieved through a nucleophilic acyl substitution. This classic amide bond formation is one of the most critical transformations in organic and medicinal chemistry.[1][2] The core of this process involves the reaction of a highly reactive acyl chloride with a nucleophilic secondary amine.

Reaction: 4-Chloro-3-nitrobenzoyl chloride + 2-Methylpiperazine → this compound + HCl

Causality of Experimental Design:

  • Acylating Agent: 4-Chloro-3-nitrobenzoyl chloride is an excellent electrophile. The presence of the electron-withdrawing nitro group and the inherent reactivity of the acyl chloride functional group make the carbonyl carbon highly susceptible to nucleophilic attack. This reagent can be synthesized from the corresponding carboxylic acid using agents like thionyl chloride or oxalyl chloride.[3]

  • Nucleophile: 2-Methylpiperazine contains two secondary amine groups. In this reaction, one of the nitrogens acts as the nucleophile. Due to the statistical probability and potential for di-acylation, controlling the stoichiometry is critical. The methyl group introduces asymmetry, which can be relevant in subsequent synthetic steps.

  • Acid Scavenger: The reaction generates one equivalent of hydrogen chloride (HCl) gas. This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To prevent this, a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to stoichiometrically neutralize the HCl as it forms, driving the reaction to completion.

  • Solvent Selection: Dichloromethane (DCM) is chosen as the primary solvent due to its excellent solvating properties for both reactants, its relatively low boiling point for easy removal, and its inertness under the reaction conditions.

  • Temperature Control: The acylation of amines is a highly exothermic reaction. For a large-scale synthesis, controlling the temperature is paramount to prevent runaway reactions and minimize the formation of impurities. The protocol employs a slow, controlled addition of the acyl chloride to the amine solution at a reduced temperature (0-5 °C).

Safety and Hazard Analysis

Scaling up chemical reactions requires a rigorous assessment of potential hazards. All operations must be conducted in a well-ventilated chemical fume hood or an appropriate process reactor with containment.

  • 4-Chloro-3-nitrobenzoyl chloride: This is a corrosive and lachrymatory substance.[4][5] It causes severe skin burns and eye damage.[4] It will react violently with water or other protic solvents to release HCl gas.

    • PPE: Chemical-resistant gloves (nitrile or neoprene), a lab coat, and full-face protection (goggles and face shield) are mandatory.

    • Handling: Handle only in a fume hood. Keep away from moisture. Use spark-proof tools.

  • 2-Methylpiperazine: This compound is corrosive and can cause skin and eye irritation.

    • PPE: Standard PPE including gloves, lab coat, and safety glasses is required.

  • Triethylamine (TEA): A flammable liquid and vapor that is toxic if inhaled and corrosive.

    • PPE: Handle in a fume hood, away from ignition sources. Standard PPE is required.

  • Hydrogen Chloride (HCl): A toxic and corrosive gas is generated during the reaction. The use of a base scavenger and conducting the reaction in a fume hood are essential to manage this hazard. An external acid gas scrubber connected to the reactor's off-gas line is recommended for large-scale operations.

Detailed Experimental Protocol

This protocol is designed for a ~20 g scale synthesis and can be adapted for larger quantities with appropriate engineering controls.

Materials and Equipment
Reagent/MaterialGradeSupplierCAS No.
4-Chloro-3-nitrobenzoyl chloride≥98%Sigma-Aldrich38818-50-7
2-Methylpiperazine≥98%Sigma-Aldrich109-07-9
Triethylamine (TEA)≥99.5%Sigma-Aldrich121-44-8
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2
Sodium Bicarbonate (NaHCO₃)Reagent Grade-144-55-8
Magnesium Sulfate (MgSO₄)Anhydrous-7487-88-9
Ethyl AcetateACS Grade-141-78-6
HexanesACS Grade-110-54-3

Equipment:

  • 1 L three-neck round-bottom flask (or jacketed reactor)

  • Mechanical stirrer with a PTFE paddle

  • Thermometer or thermocouple probe

  • 250 mL pressure-equalizing dropping funnel

  • Inert gas inlet (Nitrogen or Argon)

  • Ice-water bath

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Reaction Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep_amine Dissolve 2-Methylpiperazine & TEA in DCM prep_acyl Dissolve Acyl Chloride in DCM add Slowly Add Acyl Chloride Solution (0-5 °C) prep_acyl->add via Dropping Funnel prep_reactor Setup Reactor under N2 Cool to 0-5 °C prep_reactor->add react Stir at RT (2-4 hours) add->react monitor Monitor by TLC/HPLC react->monitor quench Quench with Water monitor->quench Upon Completion wash_bicarb Wash with NaHCO3 (aq) quench->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (MgSO4) & Filter wash_brine->dry concentrate Concentrate in Vacuo dry->concentrate purify Recrystallize from Ethyl Acetate/Hexanes concentrate->purify isolate Filter & Dry Product purify->isolate

Caption: Process workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reactor Setup: Assemble the 1 L three-neck flask with the mechanical stirrer, thermometer, and dropping funnel. Purge the system with dry nitrogen.

  • Charge Amine Solution: To the flask, add 2-methylpiperazine (10.0 g, 100 mmol, 1.0 eq) and anhydrous dichloromethane (300 mL). Stir until fully dissolved. Add triethylamine (15.2 mL, 11.1 g, 110 mmol, 1.1 eq).

  • Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.

  • Prepare Acyl Chloride Solution: In a separate dry flask, dissolve 4-chloro-3-nitrobenzoyl chloride (22.0 g, 100 mmol, 1.0 eq) in anhydrous dichloromethane (150 mL). Transfer this solution to the dropping funnel.

  • Controlled Addition: Add the acyl chloride solution dropwise to the cold amine solution over a period of 60-90 minutes. Crucial: Maintain the internal temperature below 10 °C throughout the addition. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting 2-methylpiperazine indicates completion.

  • Workup - Quenching: Slowly pour the reaction mixture into 200 mL of deionized water in a separatory funnel. Shake and separate the layers.

  • Workup - Washes: Wash the organic layer sequentially with:

    • 1 x 150 mL of saturated sodium bicarbonate (NaHCO₃) solution (to remove excess acid).

    • 1 x 150 mL of deionized water.

    • 1 x 150 mL of brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid.

  • Purification: Recrystallize the crude solid from a hot mixture of ethyl acetate and hexanes (approximately 1:2 ratio) to afford the pure product as a crystalline solid.

  • Isolation: Filter the crystals, wash with a small amount of cold hexanes, and dry under vacuum at 40-50 °C to a constant weight.

Process Data and Expected Results

ParameterValueNotes
Reactant Quantities
4-Chloro-3-nitrobenzoyl chloride22.0 g (100 mmol, 1.0 eq)Limiting Reagent
2-Methylpiperazine10.0 g (100 mmol, 1.0 eq)
Triethylamine11.1 g (110 mmol, 1.1 eq)Acid Scavenger
Product Information
Molecular FormulaC₁₂H₁₄ClN₃O₃
Molecular Weight283.71 g/mol
Theoretical Yield28.37 g
Expected Outcome
Typical Actual Yield24.1 - 26.1 g (85-92%)
AppearanceOff-white to pale yellow solid
Purity (by HPLC)>98%
Melting Point~115-118 °CLiterature values may vary.

Reaction Mechanism Visualization

ReactionMechanism acyl_chloride 4-Chloro-3-nitrobenzoyl chloride (Electrophile) tetrahedral_intermediate Tetrahedral Intermediate acyl_chloride->tetrahedral_intermediate piperazine 2-Methylpiperazine (Nucleophile) piperazine->acyl_chloride Nucleophilic Attack base Triethylamine (Base) hcl HCl base->hcl Acid Quench product 1-(4-Chloro-3-nitrobenzoyl) -2-methylpiperazine tetrahedral_intermediate->product Collapse & Chloride Ejection salt [Et3NH]+Cl-

Caption: Mechanism of nucleophilic acyl substitution for the amide bond formation.

References

  • Vertex AI Search. (2024).
  • TCI Chemicals. (2025). SAFETY DATA SHEET - 2-Chloro-4-nitrobenzoyl Chloride.
  • Thermo Fisher Scientific. (2025).
  • Apollo Scientific. (2022).
  • De Figueiredo, R. M., & Suppo, J.-S. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chloro-3-nitrobenzoyl chloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]

  • Patil, S. A., et al. (2012). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Journal of Applicable Chemistry, 1(3), 366-373.
  • Novotna, K., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2156.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Methylpiperazine Acylation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center resource, designed for immediate application in a research or process development setting.

Ticket ID: 2MP-ACYL-OPT-001 Status: Resolved Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanistic Insight

The Core Challenge: Acylating 2-methylpiperazine (2-MP) presents a classic competing nucleophile problem. You are dealing with a heterocycle containing two secondary amines with distinct steric environments but similar electronic properties.

  • N4 Position (Distal): Sterically unhindered. This is the kinetic nucleophile.[1] It reacts fastest with electrophiles.[1]

  • N1 Position (Proximal): Sterically hindered by the adjacent C2-methyl group.[1] Reacts slower.

  • The "Yield Trap": The reactivity difference between N1 and N4 is not infinite.[1] Without precise control, you will encounter a statistical mixture of N4-monoacyl (desired), N1-monoacyl (impurity), and N1,N4-bisacyl (yield killer).[1] Furthermore, the high water solubility of 2-MP derivatives often leads to massive product loss during aqueous workup.[1]

Decision Matrix: Which Isomer Do You Need?

Before starting, confirm your target regioisomer.[1] The synthetic routes are diametrically opposed.[1]

Target IsomerDifficultyPrimary StrategyKey Constraint
N4-Acyl Low/MedDirect AcylationRequires strict stoichiometry control to prevent bis-acylation.
N1-Acyl HighProtection/DeprotectionRequires blocking N4 first; direct synthesis is rarely selective enough.[1]

Visual Troubleshooting Workflows

Workflow A: Synthetic Strategy Selector

This logic gate determines your experimental setup based on your target.[1]

Caption: Strategic decision tree for selecting the correct synthetic pathway based on regioselectivity requirements.

Optimized Experimental Protocols

Protocol 1: High-Yield Synthesis of N4-Acyl-2-methylpiperazine

Use this for: Direct functionalization of the less hindered nitrogen.

The "High Dilution" Principle: To minimize bis-acylation, the concentration of the acylating agent must never exceed the concentration of the amine locally.[1]

  • Setup: Dissolve 2-methylpiperazine (2.0 - 3.0 equivalents) in anhydrous DCM (0.1 M concentration).

    • Why Excess? The excess diamine acts as a sacrificial base and statistically ensures the acyl chloride encounters a free amine, not a mono-acylated product.[1]

  • Base: Add Triethylamine (1.1 eq relative to acyl chloride) .

  • Cooling: Cool mixture to -10°C (Ice/Salt bath).

    • Why? Low temperature amplifies the kinetic difference between N4 and N1.[1]

  • Addition: Dissolve Acyl Chloride (1.0 eq) in DCM. Add this solution dropwise over 60–90 minutes.

    • Critical: Rapid addition causes local "hotspots" of high concentration, leading to bis-acylation.[1]

  • Workup (The "Salting Out" Trick):

    • Quench with saturated NaHCO₃.[1][2]

    • Crucial Step: Saturate the aqueous layer with solid NaCl. 2-MP derivatives are highly water-soluble; brine forces them into the organic layer.[1]

    • Extract with DCM:Isopropanol (9:1) or Chloroform . Pure DCM is often insufficient for polar amides.[1]

Protocol 2: Selective Synthesis of N1-Acyl-2-methylpiperazine

Use this for: Functionalizing the hindered nitrogen.

  • N4-Protection: React 2-MP (1.0 eq) with Boc₂O (0.9 eq) in DCM at 0°C.

    • Selectivity: The Boc group preferentially reacts with the unhindered N4.[1]

    • Purification: Remove bis-Boc impurities via column chromatography (usually elutes first) or selective extraction.

  • N1-Acylation: React the N4-Boc-2-methylpiperazine with your Acyl Chloride (1.2 eq) and DIPEA (1.5 eq) in DCM or THF.

    • Note: Since N1 is hindered, you may need to warm the reaction to RT or reflux.[1]

  • Deprotection: Treat with TFA/DCM (1:4) or HCl/Dioxane to remove the N4-Boc group.[1]

Troubleshooting Guide (FAQ Format)

Issue 1: "I am getting 30% Bis-acylated product."

Diagnosis: Local concentration of acyl chloride is too high, or reaction is too fast.[1] Corrective Actions:

  • Increase Dilution: Double the solvent volume for the amine solution.

  • Reverse Addition: Do not add amine to acid chloride.[1] Always add acid chloride to amine.[1]

  • Switch Reagents: Switch from highly reactive Acid Chlorides to N-hydroxysuccinimide (NHS) esters or use coupling agents (EDC/HOBt). These react slower, allowing the higher nucleophilicity of the starting material to dominate over the product.[1]

Issue 2: "My product disappears during aqueous workup."

Diagnosis: 2-methylpiperazine amides are amphiphilic and often prefer the aqueous phase, especially at neutral/acidic pH.[1] Corrective Actions:

  • pH Swing: Ensure the pH is >10 during extraction to keep the remaining amine free-base (non-ionized).[1]

  • Solvent Modification: Use CHCl3:IPA (3:1) for extraction. The alcohol disrupts hydrogen bonding with water.[1]

  • Continuous Extraction: For scale-up, use a liquid-liquid continuous extractor (e.g., Kutscher-Steudel) overnight.

Issue 3: "I cannot separate N1 and N4 isomers by column chromatography."

Diagnosis: Regioisomers of piperazines often have identical Rf values on silica.[1] Corrective Actions:

  • Change Stationary Phase: Switch to Amine-functionalized silica . It reduces tailing and often resolves isomers better than standard silica.[1]

  • Derivatization: If analytical separation is needed, react the crude with a bulky protecting group (e.g., Cbz-Cl) to cap the remaining nitrogen, separate the di-functionalized isomers, and then deprotect.[1]

Quantitative Data: Solubility & pKa

Understanding the physicochemical properties is key to isolation.[1]

ParameterPiperazine2-MethylpiperazineImpact on Protocol
pKa1 (N4) ~9.73~9.6 (Est)At pH 10, N4 is neutral (extractable).
pKa2 (N1) ~5.35~5.2 (Est)At pH 6, N1 is neutral, but N4 is protonated.[1]
LogP -1.17-0.65Highly hydrophilic. Requires polar organic solvents for extraction.[1]

Note: The methyl group at C2 slightly lowers the pKa of the adjacent N1 via steric inhibition of solvation, making N1 less basic and less nucleophilic than N4.[1]

References

  • Regioselectivity in Piperazines

    • Title: "Highly Rapid and Direct Synthesis of Monoacylated Piperazine Deriv
    • Source: BenchChem / ResearchGate[1]

  • pKa & Thermodynamics

    • Title: "pKa Values of Some Piperazines
    • Source: Journal of Chemical & Engineering Data (Khalili et al., 2009)[1][3]

    • URL:[Link]

  • Mono-functionalization Strategies

    • Title: "Simplified Procedure for General Synthesis of Monosubstituted Piperazines"
    • Source: Molecules (NIH/PMC)
    • URL:[Link]

  • Purification Techniques

    • Title: "Purification of piperazine" (Precipitation methods)[1][4][5]

    • Source: US Patent 2919275A[1]

    • URL

Sources

Preventing racemization of (S)-2-methylpiperazine during coupling

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Tier 3 Technical Support resource for researchers encountering stereochemical integrity issues with (S)-2-methylpiperazine.

Ticket ID: #8492-MPZ-CHIRAL Subject: Troubleshooting Loss of Enantiomeric Excess (ee) During Amide Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Triage & Root Cause Analysis

User Issue: "I am observing a loss of optical purity (racemization) when coupling (S)-2-methylpiperazine."

Technical Diagnosis: Direct racemization of the (S)-2-methylpiperazine C2 center under standard amide coupling conditions (0–25°C, mild base) is chemically improbable . The C-H bond at the C2 position of a secondary amine has a pKa > 40; it does not deprotonate/reprotonate under standard coupling conditions.

If you observe a drop in enantiomeric excess (ee) or diastereomeric ratio (dr), it is almost certainly due to one of three "Phantom Racemization" scenarios:

  • Scenario A (The Partner Effect): You are coupling with a chiral carboxylic acid. The acid is racemizing (epimerizing) during activation, not the piperazine. This occurs because 2-methylpiperazine is sterically hindered, slowing the coupling rate and allowing the activated acid intermediate (e.g., oxazolone) to racemize.

  • Scenario B (Regio-Confusion): You are generating a mixture of N1- and N4-acylated products. If not fully separated, these regioisomers can mimic chiral impurities in HPLC traces.

  • Scenario C (Input Contamination): The starting material was not 99% ee. (S)-2-methylpiperazine is hygroscopic and can be difficult to purify if the salt form is not handled correctly.

Decision Matrix: Troubleshooting Workflow

Use this logic flow to identify the specific failure point in your synthesis.

Troubleshooting start Issue: Low ee% in Product check_sm Step 1: Check Starting Material (Derivatize & Chiral HPLC) start->check_sm is_sm_pure Is (S)-2-Me-Piperazine >99% ee? check_sm->is_sm_pure sm_bad Root Cause: Impure Starter Action: Recrystallize via L-Tartrate is_sm_pure->sm_bad No check_acid Step 2: Is the Carboxylic Acid Chiral? is_sm_pure->check_acid Yes acid_achiral Root Cause: Regioselectivity (N1 vs N4 mixture) check_acid->acid_achiral No acid_chiral Root Cause: Acid Epimerization (Slow kinetics due to steric bulk) check_acid->acid_chiral Yes solution_t3p Solution: Switch to T3P/Pyridine (Low Epimerization Protocol) acid_chiral->solution_t3p

Figure 1: Diagnostic logic for isolating the source of stereochemical loss.

Core Protocol: The "Low-Epimerization" Coupling

If you are coupling a chiral acid to (S)-2-methylpiperazine, standard reagents (EDC/HOBt, HATU) often lead to epimerization because the nucleophilic attack of the hindered piperazine is slow.

The Solution: T3P (Propanephosphonic Acid Anhydride) T3P is the industry standard for coupling hindered secondary amines with chiral acids because it acts as an acid scavenger and does not generate free equivalents of base that promote oxazolone formation (the primary pathway for acid racemization) [1, 2].

Optimized T3P Coupling Procedure

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • (S)-2-Methylpiperazine (1.1 equiv)

  • Solvent: EtOAc or DMF (EtOAc preferred for easier workup)

  • Base: Pyridine (3.0 equiv) or DIPEA (2.5 equiv) — Note: Pyridine often yields lower epimerization than DIPEA.

  • Coupling Agent: T3P (50% w/w in EtOAc, 1.5 equiv)

Step-by-Step:

  • Dissolution: Dissolve the Carboxylic Acid and (S)-2-methylpiperazine in EtOAc (concentration ~0.1 M) at 0°C.

  • Base Addition: Add Pyridine dropwise. Stir for 5 minutes.

  • Activation: Add T3P solution dropwise over 5–10 minutes at 0°C.

    • Critical Control Point: Keeping the temperature at 0°C during addition prevents exotherm-induced epimerization.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir.

    • Monitoring: Monitor via LCMS. T3P reactions are typically faster than EDC.

  • Quench: Once complete, quench with water.

  • Workup: Wash the organic layer with 0.5M HCl (to remove excess piperazine/pyridine), then Sat. NaHCO3, then Brine.

Why this works: T3P forms a highly reactive mixed anhydride but does so in a way that minimizes the lifetime of the activated species, reducing the window for the alpha-proton of the acid to be abstracted [4].

Addressing Regioselectivity (The "Purity" Trap)

(S)-2-methylpiperazine has two nucleophilic nitrogens: N1 (hindered, adjacent to methyl) and N4 (unhindered).

  • The Problem: If you attempt to couple directly without protection, you will get a mixture of N1-acyl and N4-acyl products. These are regioisomers, not enantiomers, but they can be difficult to separate and quantify.

  • The Fix: Use orthogonal protection strategies.

Desired ProductStarting Material RequiredWhy?
N4-Acylation (S)-1-Boc-2-methylpiperazine The N1-Boc group forces reaction at N4. This is the most common commercial building block.
N1-Acylation (S)-4-Boc-2-methylpiperazine The N4-Boc group forces reaction at the hindered N1. Note: This coupling will be slower and requires the T3P protocol above.

Analytical Validation (QC)

You cannot rely on standard C18 HPLC to distinguish enantiomers. You must use Chiral HPLC or derivatization.

Method A: Direct Chiral HPLC
  • Column: Chiralpak AD-H or IC (Daicel).

  • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

  • Detection: UV at 210 nm.

  • Note: The free amine often tails; adding 0.1% diethylamine (DEA) is mandatory to sharpen peaks [3].

Method B: Marfey’s Analysis (Derivatization)

If you lack a chiral column, derivatize the piperazine with Marfey’s Reagent (FDAA).

  • React (S)-2-methylpiperazine (or hydrolysate of your product) with FDAA.

  • This converts enantiomers into diastereomers .[1][2]

  • Analyze on a standard C18 HPLC column. The diastereomers will have distinct retention times.

Frequently Asked Questions (FAQ)

Q: Can I use HATU instead of T3P? A: Yes, but HATU is "too" good at activating. It forms the activated ester instantly. If the hindered piperazine reacts slowly, the excess base (DIPEA) required for HATU has time to deprotonate the alpha-carbon of your chiral acid. If you must use HATU, use collidine (a weaker, hindered base) instead of DIPEA/TEA to reduce this risk.

Q: My starting material is a salt (e.g., 2HCl). Does this affect racemization? A: Indirectly. To use the salt, you must add extra base to free the amine. This localized high concentration of base can be detrimental to the coupling partner (the acid). We recommend "free-basing" the piperazine in a separate extraction step (DCM/NaOH) before adding it to the delicate chiral acid coupling mixture.

Q: Is the methyl group at C2 stable to high temperatures? A: Yes. The C2 center is thermally stable up to >100°C in neutral/basic conditions. However, if you use Pd-catalysis (e.g., Buchwald-Hartwig) at high temperatures (>100°C) with strong alkoxide bases (NaOtBu), you risk dehydrogenation to the imine, which destroys chirality. For amide couplings, this is not a concern.

References

  • Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Curia Global. (2024). "Propane-phosphonic Acid Anhydride – T3P® Reagent."[4][5] Technical Data Sheet.

  • Phenomenex. (2025). "Chiral HPLC Separations: Method Development Guide."

  • Patterson, E. A., et al. (2011). "T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerizing Reagent for Amide Bond Formation."[4][5] Organic Process Research & Development.

Sources

Technical Support Center: Optimizing Solvent Selection for Benzoyl Chloride Amidation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing benzoyl chloride amidation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental approach. By understanding the underlying principles of solvent effects, you can significantly improve reaction yield, purity, and consistency.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the solvent in a benzoyl chloride amidation reaction?

The solvent plays a multifaceted role in the amidation process. Its primary functions are:

  • Solubilizing Reactants: The solvent must effectively dissolve both the benzoyl chloride and the amine to ensure they are in the same phase and can interact.

  • Influencing Reaction Rate: The polarity of the solvent can significantly impact the rate of the nucleophilic acyl substitution. Polar solvents can stabilize the charged tetrahedral intermediate, potentially accelerating the reaction.[1]

  • Preventing Side Reactions: A key role of the solvent is to minimize unwanted side reactions, most notably the hydrolysis of benzoyl chloride.[2][3]

  • Facilitating Product Isolation: The choice of solvent can simplify the work-up and purification process.

Q2: Why are anhydrous aprotic solvents generally recommended for this reaction?

Anhydrous (water-free) aprotic solvents are the preferred choice for several critical reasons:

  • Preventing Hydrolysis: Benzoyl chloride is highly reactive towards water, leading to the formation of benzoic acid as an undesired byproduct.[3][4] Using anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent this.[2]

  • Avoiding Reactivity with the Solvent: Aprotic solvents, unlike protic solvents (e.g., alcohols, water), do not have acidic protons that can react with the benzoyl chloride or the amine.

  • Compatibility with Common Bases: Many amidation reactions utilize a tertiary amine base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.[2][5] Aprotic solvents are generally compatible with these bases.

Commonly recommended anhydrous aprotic solvents include dichloromethane (DCM), tetrahydrofuran (THF), diethyl ether, and toluene.[2][6][]

Q3: Can I use a biphasic solvent system? What are the advantages?

Yes, a two-phase system, often referred to as Schotten-Baumann conditions, is a classic and effective method for amidation.[6][8][9] This typically involves an organic solvent (like dichloromethane or diethyl ether) and an aqueous phase containing a base (like sodium hydroxide).[6]

Advantages of a Biphasic System:

  • Efficient HCl Neutralization: The aqueous base efficiently neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[6][10]

  • Minimizing Amine Protonation: By removing the HCl, the base prevents the protonation of the amine nucleophile, ensuring it remains active.[11]

  • Simplified Work-up: The product remains in the organic layer, while the salt byproduct and excess base are in the aqueous layer, facilitating separation.[6]

Q4: My reaction yield is low. How can solvent selection be the cause?

Low yield can often be traced back to suboptimal solvent choice. Here are some potential reasons:

  • Poor Solubility of Reactants: If either the benzoyl chloride or the amine has low solubility in the chosen solvent, the reaction rate will be significantly reduced.

  • Hydrolysis of Benzoyl Chloride: If the solvent is not sufficiently anhydrous, a significant portion of the starting material will be converted to benzoic acid.[4]

  • Side Reactions with the Solvent: In rare cases, the solvent itself might react with the starting materials or intermediates.

  • Suboptimal Polarity: The polarity of the solvent can influence the stability of the transition state. An inappropriate solvent polarity may slow down the desired reaction pathway.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments and offers solutions related to solvent optimization.

Problem 1: Significant amount of benzoic acid in the final product.
  • Cause: This is a clear indication of benzoyl chloride hydrolysis.[4][12]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use freshly distilled or commercially available anhydrous solvents.[2] Ensure all glassware is thoroughly dried, and the reaction is conducted under an inert atmosphere (nitrogen or argon).[2]

    • Solvent Choice: While aprotic solvents are generally preferred, consider the hygroscopic nature of some solvents like THF. Dichloromethane or toluene may be better options if moisture is a persistent issue.

    • Order of Addition: Add the benzoyl chloride dropwise to the solution of the amine. This ensures the highly reactive benzoyl chloride is immediately consumed by the amine, minimizing its exposure to trace amounts of water.

Problem 2: Reaction is very slow or incomplete.
  • Cause: This could be due to poor solubility of reactants or a slow reaction rate in the chosen solvent.

  • Troubleshooting Steps:

    • Solubility Check: Before running the full reaction, perform a small-scale solubility test of both your amine and benzoyl chloride in the intended solvent.

    • Increase Solvent Polarity: If reactants are sufficiently soluble, consider switching to a more polar aprotic solvent. For example, if the reaction is slow in toluene, trying dichloromethane or acetonitrile might increase the rate. However, be mindful that highly polar solvents can sometimes promote side reactions.

    • Temperature Adjustment: Gently heating the reaction mixture can increase the rate. However, this should be done cautiously as it can also promote side reactions. A thorough solvent screen at room temperature is recommended first.

Problem 3: Formation of multiple unidentified byproducts.
  • Cause: This can be a complex issue, but the solvent can play a role in promoting side reactions.

  • Troubleshooting Steps:

    • Solvent Purity: Ensure the solvent is of high purity and free from contaminants that could interfere with the reaction.

    • Evaluate Solvent-Reactant Compatibility: Consider the possibility of the solvent reacting with your starting materials or intermediates, especially with highly functionalized molecules.

    • Systematic Solvent Screening: A systematic screen of different solvent classes (e.g., chlorinated, ethereal, aromatic) can help identify a solvent that minimizes byproduct formation.

Experimental Protocols & Data

Solvent Property Comparison

The selection of an appropriate solvent is a critical step in optimizing your amidation reaction. The following table summarizes the key properties of commonly used aprotic solvents to aid in your decision-making process.[13][14][15]

SolventFormulaBoiling Point (°C)Density (g/mL)Dielectric ConstantWater Solubility ( g/100g )
Dichloromethane (DCM)CH₂Cl₂39.61.3269.081.3
Tetrahydrofuran (THF)C₄H₈O660.8897.58Miscible
Diethyl Ether(C₂H₅)₂O34.60.7134.346.9
TolueneC₇H₈110.60.8672.380.05
AcetonitrileCH₃CN81.60.78637.5Miscible
N,N-Dimethylformamide (DMF)C₃H₇NO1530.94436.7Miscible
Protocol: Small-Scale Solvent Screening for Benzoyl Chloride Amidation

This protocol outlines a general procedure for systematically screening different solvents to identify the optimal conditions for your specific amidation reaction.

Materials:

  • Benzoyl chloride

  • Amine of interest

  • Selected anhydrous aprotic solvents (e.g., DCM, THF, Toluene, Acetonitrile)

  • Tertiary amine base (e.g., Triethylamine)

  • Small reaction vials with stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • TLC plates and appropriate mobile phase

  • LC-MS for detailed analysis (optional)

Procedure:

  • Preparation: Set up a series of oven-dried reaction vials, each containing a stir bar. Purge each vial with an inert gas.

  • Amine and Base Addition: To each vial, add your amine (1.0 equivalent) and dissolve it in one of the selected anhydrous solvents (provide enough to ensure stirring). Then, add the tertiary amine base (1.1 - 1.5 equivalents).

  • Benzoyl Chloride Addition: While stirring, add benzoyl chloride (1.05 equivalents) dropwise to each vial.

  • Reaction Monitoring: Allow the reactions to proceed at room temperature. Monitor the progress of each reaction at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr) using Thin Layer Chromatography (TLC). Note the consumption of starting materials and the formation of the product.

  • Analysis: Compare the TLC results from each solvent system. The ideal solvent will show the fastest and cleanest conversion to the desired amide product with minimal byproduct formation. For a more quantitative comparison, LC-MS analysis can be performed on aliquots from each reaction.

  • Work-up (for analysis): Quench a small aliquot of the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate for analysis.

Visualizing the Process

Reaction Mechanism

The amidation of benzoyl chloride proceeds via a nucleophilic acyl substitution mechanism. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride.

Amidation Mechanism BenzoylChloride Benzoyl Chloride TetrahedralIntermediate Tetrahedral Intermediate BenzoylChloride->TetrahedralIntermediate Nucleophilic Attack Amine Amine (R-NH2) Amine->TetrahedralIntermediate Amide Amide TetrahedralIntermediate->Amide Chloride Elimination HCl HCl TetrahedralIntermediate->HCl ProtonatedBase Protonated Base (e.g., Et3NH+Cl-) HCl->ProtonatedBase Base Base (e.g., Et3N) Base->ProtonatedBase Neutralization

Caption: Nucleophilic acyl substitution mechanism for benzoyl chloride amidation.

Solvent Selection Workflow

A logical approach to solvent selection is crucial for efficient reaction optimization.

Solvent Selection Workflow Start Define Amine Substrate SolubilityTest Perform Solubility Test (Amine & Benzoyl Chloride) Start->SolubilityTest InitialScreen Initial Solvent Screen (e.g., DCM, THF, Toluene) SolubilityTest->InitialScreen Yes Insoluble Reactants Insoluble SolubilityTest->Insoluble No TLC_LCMS Monitor by TLC/LC-MS InitialScreen->TLC_LCMS Analyze Analyze Results: - Conversion Rate - Purity Profile TLC_LCMS->Analyze Optimize Optimize Conditions: - Concentration - Temperature Analyze->Optimize Yes PoorConversion Low Conversion / Impurities Analyze->PoorConversion No Final Select Optimal Solvent Optimize->Final NewSolvents Select Alternative Solvents Insoluble->NewSolvents PoorConversion->NewSolvents NewSolvents->SolubilityTest

Caption: A systematic workflow for optimizing solvent selection in amidation reactions.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
  • Scribd. (2019, April 9). Common Solvents Used in Organic Chemistry: Table of Properties.
  • Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Amidation Reactions with 4-(Chloromethyl)benzoyl Chloride.
  • (2025, August 10). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol.
  • (2020, August 19). Properties of Solvents Used in Organic Chemistry.
  • (2022, September 8). Properties of Common Organic Solvents.
  • (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1.
  • (n.d.). Common Organic Solvents: Table of Properties1,2,3.
  • (2023, March 21). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. RSC Publishing.
  • Benchchem. (n.d.). troubleshooting low yield in diaminopropane coupling reactions.
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Nvpubhouse Library for American Journal of Applied Science and Technology. (2025, October 17). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2.
  • ResearchGate. (2014, August 22). Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine?.
  • Pearson+. (n.d.). What compounds are formed from the reaction of benzoyl chloride w... | Study Prep.
  • NIH. (2011, July 28). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC.
  • (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
  • (2013, April 9). Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?.
  • Benchchem. (n.d.). optimization of reaction conditions for benzamide synthesis.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? : r/Chempros.
  • (2026, January 24). The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists.

Sources

Technical Support Center: Regioselective Benzoylation of 2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Current Topic: Regiocontrol in Asymmetric Diamines Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Core Directive: The Kinetic vs. Thermodynamic Landscape

Welcome to the Technical Support Center. You are likely here because you are observing a mixture of isomers (N1 vs. N4) or an abundance of the bis-benzoylated byproduct.

The regioselectivity of 2-methylpiperazine is governed primarily by steric hindrance , not just basicity (pKa).

  • N4 (Distal): Sterically unencumbered. This is the Kinetic nucleophile.

  • N1 (Proximal): Sterically hindered by the adjacent C2-methyl group. This is the Thermodynamic challenge.

The Golden Rule:

If you add benzoyl chloride directly to 2-methylpiperazine, you will predominantly get N4-benzoyl-2-methylpiperazine . To target N1, you must block N4 or use specific metal-templating strategies (though protection is the industrial standard).

Visualizing the Decision Matrix

Below is the logic flow for determining your synthetic route based on your target isomer.

Regioselectivity_Logic Start Target Molecule? N4_Target N4-Benzoyl-2-methylpiperazine Start->N4_Target Low Steric Bulk N1_Target N1-Benzoyl-2-methylpiperazine Start->N1_Target High Steric Bulk Direct Direct Acylation (Kinetic Control) N4_Target->Direct Protect Protection Strategy (Boc/Cbz) N1_Target->Protect Cond_N4 Conditions: 1.0 eq BzCl, 0°C DCM/TEA Direct->Cond_N4 Step_Protect Step 1: N4-Protection (Boc2O favors N4) Protect->Step_Protect Step_Acyl Step 2: N1-Benzoylation Step_Protect->Step_Acyl Step_Deprotect Step 3: Deprotection Step_Acyl->Step_Deprotect

Caption: Decision tree for selecting the synthetic pathway based on the desired regioisomer.

Standard Operating Procedures (SOPs)

SOP-A: Targeting N4-Benzoyl-2-methylpiperazine (Direct Route)

Objective: Exploit the higher nucleophilicity of N4 to achieve selective mono-benzoylation.

Reagents:

  • 2-Methylpiperazine (1.0 eq)

  • Benzoyl Chloride (BzCl) (0.95 eq) — Crucial: Use slight deficit to prevent bis-acylation.

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) (0.1 M concentration)

Protocol:

  • Dissolution: Dissolve 2-methylpiperazine and TEA in dry DCM under nitrogen.

  • Thermal Control: Cool the solution to -10°C to 0°C . Lower temperatures amplify the kinetic difference between N4 and N1.

  • Addition: Dilute BzCl in a small volume of DCM. Add this solution dropwise over 60 minutes.

    • Why? High local concentrations of BzCl lead to bis-benzoylation.

  • Quench: Stir for 2 hours at 0°C. Quench with water.

  • Purification:

    • Wash organic layer with 1M NaOH (removes benzoic acid).

    • Wash with Brine.[1][2]

    • Dry over MgSO4.[1][2]

    • Note: If bis-benzoylated product forms, it is usually less soluble in ether/hexanes than the mono-product.

SOP-B: Targeting N1-Benzoyl-2-methylpiperazine (Protection Route)

Objective: Force reaction at the hindered N1 position by blocking N4.

Protocol:

  • Step 1: Selective Protection (N4-Boc)

    • React 2-methylpiperazine with (Boc)2O (0.9 eq) in DCM at 0°C.

    • Mechanism:[2][3][4][5] The bulky Boc group preferentially reacts with the unhindered N4.

    • Result: 1-Boc-3-methylpiperazine (Note: IUPAC numbering changes, but the Boc is on the nitrogen distal to the methyl).

  • Step 2: N1-Benzoylation

    • Take the crude N4-Boc intermediate.

    • Add BzCl (1.2 eq) and TEA (1.5 eq) in DCM.

    • Reflux may be required (40°C) as N1 is hindered and less reactive.

  • Step 3: Deprotection

    • Treat with TFA/DCM (1:1) or HCl/Dioxane to remove the Boc group.

    • Basify (pH > 12) and extract to isolate N1-benzoyl-2-methylpiperazine.

Troubleshooting Guide & FAQs

Ticket #402: "I have 20% Bis-benzoylated byproduct."

Root Cause: Excess benzoyl chloride or rapid addition. Diagnostic:

  • Did you use >1.0 equivalent of BzCl?

  • Did you add the BzCl as a "shot" rather than dropwise? Solution:

  • Reduce BzCl to 0.90 eq.

  • Increase solvent volume (dilution favors mono-substitution).

  • Switch to a less reactive acylating agent like Benzoic Acid + EDC/HOBt . The slower kinetics of coupling agents often improve selectivity over acid chlorides.

Ticket #405: "I need N1-product but don't want to run 3 steps."

Analysis: Direct N1 synthesis is notoriously difficult due to the "Methyl Guard" effect. Experimental Fix (High Risk):

  • Metal Chelation: Some literature suggests using Cu(II) or Zn(II) to chelate the diamine. However, the methyl group often disrupts the ideal geometry for N1-selective activation.

  • Recommendation: Stick to the protection route (SOP-B). It is longer but guarantees purity. Trying to optimize direct N1-acylation often consumes more time in column chromatography separating isomers than simply running the protection steps.

Ticket #409: "My product is water-soluble and I can't extract it."

Context: Monobenzoylated piperazines are secondary amines and can form salts. Solution:

  • Ensure pH is >12 during extraction.[6] Use 2M NaOH.

  • Use Chloroform/Isopropanol (3:1) as the extraction solvent instead of pure DCM or Ethyl Acetate. This mixture is excellent for polar amines.

Comparative Data: Reaction Parameters

ParameterEffect on N4 SelectivityRecommended Setting
Temperature Lower temp increases selectivity for N4 (Kinetic).-10°C to 0°C
Solvent Non-polar solvents increase steric sensitivity.DCM or Toluene
Reagent Highly reactive reagents (Acid Chlorides) are less selective.BzCl (Standard) or Benzoic Anhydride (Higher Selectivity)
Stoichiometry Excess reagent drives Bis-acylation.0.90 - 0.95 eq of BzCl

Mechanistic Visualization: The Steric "Methyl Guard"

This diagram illustrates why N4 reacts faster. The C2-Methyl group creates a "cone of protection" around N1.

Steric_Hindrance N4 N4 (Open) BzCl Benzoyl Chloride N4->BzCl Fast Attack (k1) N1 N1 (Blocked) N1->BzCl Slow Attack (k2) Me C2-Methyl (Steric Bulk) Me->N1 Hindrance

Caption: Kinetic competition between N4 and N1. The C2-Methyl group sterically hinders the N1 trajectory.

References

  • Selective Acylation of Piperazine Derivatives. BenchChem Technical Guides. (2025). Detailed protocols for mono-protection and acylation strategies.

  • pKa Values of Some Piperazines at Various Temperatures. Journal of Chemical & Engineering Data, 54(10), 2914–2917. (2009).[7] Provides thermodynamic dissociation constants validating the basicity similarities between N1 and N4.

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules, 25(9), 2197. (2020). Discusses direct synthesis vs. protection group strategies.

  • Regioselective Benzoylation of Diols and Carbohydrates. Molecules, 21(5), 646. (2016).[7][8] While focused on diols, this establishes the principle of using organobase catalysts (like DBU/TEA) to modulate regioselectivity based on steric environments.

Sources

Validation & Comparative

IR spectrum analysis of amide and nitro groups in piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the IR Spectrum Analysis of Amide and Nitro Groups in Piperazine Derivatives

For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. Piperazine derivatives are a cornerstone of modern medicinal chemistry, forming the backbone of numerous therapeutic agents. When these scaffolds are functionalized with amide and nitro groups, their biological activity can be significantly modulated. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence and understanding the chemical environment of these critical functional groups.

This guide provides an in-depth analysis of the IR spectral features of amide and nitro groups within piperazine derivatives. We will explore the theoretical underpinnings of the characteristic vibrational modes, present and interpret experimental data from the scientific literature, and offer a comparative perspective with other common analytical techniques.

The Vibrational Language of Molecules: Amide and Nitro Groups

The power of IR spectroscopy lies in its ability to detect the vibrations of chemical bonds. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. For piperazine derivatives bearing amide and nitro functionalities, the most diagnostic regions of the IR spectrum are those corresponding to the vibrations of the C=O, N-H (for primary and secondary amides), and N-O bonds.

The Amide Signature: Amide I, II, and III Bands

The amide group gives rise to several characteristic absorption bands, the most prominent of which are the Amide I and Amide II bands.

  • Amide I Band (1630-1680 cm⁻¹): This is typically the strongest absorption in the spectrum of an amide and arises primarily from the C=O stretching vibration.[1] Its frequency is sensitive to the molecular environment, including hydrogen bonding and electronic effects. In piperazine derivatives, which often feature tertiary amides, this band is a clear indicator of the amide linkage.

  • Amide II Band (1510-1580 cm⁻¹): This band, found in primary and secondary amides, originates from a combination of N-H in-plane bending and C-N stretching vibrations.[1] Its presence or absence can confirm the substitution pattern of the amide nitrogen.

  • Amide III Band (1250-1350 cm⁻¹): This is a more complex band resulting from a mixture of C-N stretching and N-H bending, and is generally weaker than the Amide I and II bands.

The Nitro Group's Distinctive Doublet

The nitro group (-NO₂) is readily identified by two strong and characteristic absorption bands due to the stretching of the two N-O bonds.

  • Asymmetric NO₂ Stretch (1500-1550 cm⁻¹): This high-frequency band is due to the two N-O bonds stretching out of phase.[2]

  • Symmetric NO₂ Stretch (1345-1385 cm⁻¹): This band, at a lower frequency, corresponds to the in-phase stretching of the N-O bonds.[2]

The presence of this strong doublet is a highly reliable indicator of a nitro group in the molecule.

Case Study: IR Spectrum of 1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine

To illustrate these principles, we will examine the experimental data for 1-(4-nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine, a compound synthesized and characterized by Yarim et al.[1] This molecule contains all three key functional groups: a piperazine ring, a tertiary amide, and a nitro group.

Experimental IR Data

The reported IR spectrum (KBr pellet) for this compound shows the following key absorption bands:

Observed Frequency (cm⁻¹)Assignment
1643Amide I (C=O Stretch)
1519 (calculated)Asymmetric NO₂ Stretch
1347 (calculated)Symmetric NO₂ Stretch
3073, 2961C-H Stretching (Aromatic and Aliphatic)
1283C-N Stretching (Amide/Piperazine)

Data sourced from Yarim et al. (2012) and supplemented with data from a similar structure in a 2023 study by Twarda-Cłapak et al. for nitro group assignments.[1][3]

Interpretation of the Spectrum
  • Amide I Band: The strong absorption at 1643 cm⁻¹ is unequivocally assigned to the C=O stretching vibration of the tertiary amide, confirming the successful acylation of the piperazine nitrogen.[1]

  • Nitro Group Bands: The presence of the nitro group is confirmed by the characteristic asymmetric and symmetric stretching vibrations. Based on similar aromatic nitro compounds, we expect these to be strong bands around 1519 cm⁻¹ and 1347 cm⁻¹ .[3] The original paper notes a band at 1358 cm⁻¹, which is in the correct region for the symmetric stretch.[1]

  • Piperazine and Other Vibrations: The absorptions at 3073 and 2961 cm⁻¹ correspond to the C-H stretching of the aromatic rings and the piperazine ring, respectively. The band at 1283 cm⁻¹ is likely due to C-N stretching vibrations within the amide and piperazine structures.[1]

The following Graphviz diagram illustrates the key vibrational modes in a generalized N-benzoyl piperazine derivative with a nitro group.

Caption: Key IR vibrational modes for a nitro-substituted N-benzoyl piperazine.

Experimental Protocol for FTIR Analysis

A reliable and reproducible IR spectrum is contingent on proper sample preparation and data acquisition.

Step-by-Step Methodology (KBr Pellet Technique)
  • Sample and KBr Preparation:

    • Thoroughly dry both the piperazine derivative sample and high-purity, spectroscopy-grade potassium bromide (KBr) to remove any residual water, which has strong IR absorptions.

    • Weigh approximately 1-2 mg of the sample and 100-200 mg of KBr.

  • Grinding and Mixing:

    • Using an agate mortar and pestle, grind the KBr to a fine powder.

    • Add the sample to the mortar and continue grinding until the mixture is homogeneous and has a consistent, fine texture. This minimizes scattering of the IR beam.

  • Pellet Formation:

    • Transfer the mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum, typically by co-adding 16 to 64 scans for a good signal-to-noise ratio.

  • Data Processing:

    • Perform a baseline correction and normalize the spectrum.

    • Label the significant peaks corresponding to the functional groups of interest.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dry Dry Sample & KBr Grind Grind & Mix Dry->Grind Press Press Pellet Grind->Press Background Acquire Background Press->Background Sample_Scan Scan Sample Background->Sample_Scan Process Baseline Correction & Normalization Sample_Scan->Process Analyze Peak Identification Process->Analyze

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Comparison with Other Analytical Techniques

While FTIR is a powerful tool, a comprehensive characterization of piperazine derivatives relies on a combination of analytical methods.

TechniqueInformation ProvidedAdvantagesLimitations
FTIR Spectroscopy Presence of functional groups (amide, nitro), information on chemical environment.Rapid, non-destructive, relatively inexpensive.Provides limited information on the overall molecular structure and connectivity.
NMR Spectroscopy (¹H & ¹³C) Detailed information on the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.Provides unambiguous structure elucidation.Requires larger sample amounts, more expensive instrumentation, longer acquisition times.
Mass Spectrometry (MS) Precise molecular weight and elemental composition, structural information from fragmentation patterns.High sensitivity, provides molecular formula.Isomeric compounds can be difficult to distinguish without tandem MS.
Raman Spectroscopy Complementary vibrational information; particularly sensitive to non-polar bonds and symmetric vibrations.Can be used with aqueous samples, minimal sample preparation.Fluorescence interference can be an issue, weaker signal than IR for polar groups.
Comparative Spectroscopic Data for a Piperazine Amide Nitro-derivative

Let's compare the data for 1-(4-nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine across different techniques, based on the literature.[1]

TechniqueKey Findings
FTIR C=O stretch at 1643 cm⁻¹, NO₂ symmetric stretch near 1358 cm⁻¹. Confirms presence of amide and nitro groups.
¹H NMR Complex multiplets for piperazine protons and aromatic protons, confirming the overall structure and substitution pattern.
MS (ESI) Molecular ion peak (m/z) confirms the molecular weight of the compound.
¹³C NMR Signals for carbonyl carbon (~168 ppm), and distinct signals for aromatic and piperazine carbons, confirming the carbon skeleton.[1]

This multi-technique approach provides a self-validating system for structural confirmation, a cornerstone of scientific trustworthiness.

Conclusion

IR spectroscopy is an indispensable first-line analytical technique for the characterization of complex piperazine derivatives. The ability to quickly confirm the presence of key amide and nitro functionalities through their characteristic Amide I and NO₂ stretching bands provides invaluable information for synthesis confirmation, quality control, and reaction monitoring. By understanding the principles behind these vibrational modes and integrating IR data with complementary techniques like NMR and mass spectrometry, researchers can achieve a comprehensive and robust structural elucidation of these pharmaceutically important molecules.

References

  • Yilmaz, F., et al. (2016). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 61(4-5), 323-330. Available at: [Link]

  • Yarim, M., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 17(7), 7499-7512. Available at: [Link]

  • Sundaraganesan, N., et al. (2008). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 46, 832-838. Available at: [Link]

  • Dikmen, G., et al. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Anadolu University Journal of Science and Technology A-Applied Sciences and Engineering, 20(1), 130-143. Available at: [Link]

  • Güngör, T., et al. (2022). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Turkish Journal of Chemistry, 46(6), 1918-1937. Available at: [Link]

  • Wurzer, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478-2489. Available at: [Link]

  • Smith, B. C. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]

  • Parlak, C., & Alver, Ö. (2016). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 313-332. Available at: [Link]

  • SpectraBase. (n.d.). 1-(4-Nitrobenzoyl)-piperidine. Wiley. Available at: [Link]

  • Atis, M., et al. (2014). Synthesis, characterization and antimicrobial activities of some new piperazine derivatives. Journal of the Serbian Chemical Society, 79(10), 1215-1223. Available at: [Link]

  • Twarda-Cłapak, A., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry, 88(5), 2959–2975. Available at: [Link]

Sources

A Senior Scientist's Guide to Enantiomeric Excess Determination of Chiral Methylpiperazine Amides

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail—it is a critical determinant of pharmacological activity and patient safety. For chiral molecules like methylpiperazine amides, which are prevalent scaffolds in contemporary pharmaceuticals, the ability to accurately quantify the enantiomeric excess (ee) is fundamental to ensuring the quality, efficacy, and safety of an active pharmaceutical ingredient (API). An incorrect enantiomeric ratio can lead to reduced therapeutic effect, unforeseen side effects, or the introduction of an unwanted isomeric ballast.

This guide provides an in-depth comparison of the primary analytical techniques used for determining the enantiomeric excess of chiral methylpiperazine amides. We move beyond mere procedural descriptions to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will compare the workhorse chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)—with the powerful structural elucidation capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy.

Method Selection: A Strategic Overview

The choice of an analytical method for ee determination is a multi-faceted decision, balancing the need for accuracy, throughput, sample availability, and the specific physicochemical properties of the analyte. The following decision tree illustrates a logical workflow for selecting the most appropriate technique for your specific needs.

Start Start: Determine ee of Chiral Methylpiperazine Amide HighThroughput High-Throughput Screening (HTS) Needed? Start->HighThroughput Destructive Is a Destructive Method Acceptable? HighThroughput->Destructive No SFC Chiral SFC HighThroughput->SFC Yes Preparative Preparative Scale-Up Required? Destructive->Preparative Yes NMR Chiral NMR (CSA or CDA) Destructive->NMR No Structural Need for Absolute Configuration Insights? Preparative->Structural No HPLC Chiral HPLC Preparative->HPLC Yes Structural->HPLC No Structural->NMR Yes

Caption: Method selection workflow for ee determination.

I. Chiral Chromatography: The Gold Standard for Separation

Chiral chromatography is the cornerstone of enantiomeric excess determination, offering high-resolution separation of enantiomers. Both HPLC and SFC operate on the same fundamental principle: the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.

The Principle of Chiral Recognition on Polysaccharide CSPs

For molecules like methylpiperazine amides, polysaccharide-based CSPs are the most successful and widely used. These phases consist of cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) coated or immobilized on a silica support. The chiral recognition mechanism is a complex interplay of forces:

  • Hydrogen Bonding: The amide and piperazine moieties of the analyte can form hydrogen bonds with the carbamate groups on the polysaccharide backbone.

  • π-π Interactions: Aromatic rings in the analyte can engage in π-π stacking with the phenyl groups of the CSP derivative.

  • Steric Interactions: The most critical element is the three-dimensional structure of the CSP. The helical grooves of the polysaccharide create chiral pockets.[1] One enantiomer will fit more snugly or interact more favorably within this pocket than the other, leading to a longer retention time and, consequently, separation.[2]

The combination of these interactions results in the formation of transient diastereomeric complexes between the analyte enantiomers and the CSP, each with a different stability constant, which dictates the separation.[3]

A. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and versatile technique, widely established in pharmaceutical quality control.[4] Its strength lies in the vast library of available CSPs and the flexibility of mobile phase compositions.

Experimental Protocol: Chiral HPLC

This protocol provides a validated starting point for the enantiomeric separation of a generic N-aryl-2-methylpiperazine-1-carboxamide, based on methods developed for structurally similar piperazine derivatives.[5][6]

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Chiral Stationary Phase: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Acetonitrile / Methanol / Diethylamine (DEA) (90:10:0.1, v/v/v).

  • Sample: Racemic methylpiperazine amide standard, ~1 mg/mL in mobile phase.

2. Workflow:

A 1. Mobile Phase Preparation (ACN/MeOH/DEA, 90:10:0.1) Filter and Degas B 2. Column Equilibration (Flow: 1.0 mL/min, Temp: 35°C) Until stable baseline A->B C 3. Sample Preparation (1 mg/mL in Mobile Phase) Filter through 0.45 µm syringe filter B->C D 4. Injection & Data Acquisition (Inject 10 µL, Detect @ 220 nm) C->D E 5. Peak Integration & Calculation Calculate ee% = |(Area1 - Area2) / (Area1 + Area2)| * 100 D->E

Caption: Experimental workflow for Chiral HPLC analysis.

3. Step-by-Step Methodology:

  • Mobile Phase Preparation: Carefully measure and mix the acetonitrile, methanol, and diethylamine. The amine additive is crucial for basic compounds like piperazines to prevent peak tailing by neutralizing acidic silanol groups on the silica support.[6] Filter the mobile phase through a 0.45 µm membrane and degas thoroughly.

  • System Equilibration: Install the Chiralpak® IC column and set the column oven to 35°C. Equilibrate the system by pumping the mobile phase at 1.0 mL/min until a stable detector baseline is achieved (typically 30-60 minutes).

  • Sample Preparation: Prepare a stock solution of the racemic analyte in the mobile phase. Dilute to a working concentration (e.g., 0.1 mg/mL) and filter through a 0.45 µm syringe filter to remove particulates.

  • Analysis: Inject 10 µL of the prepared sample and start the data acquisition. Set the UV detector to a wavelength where the amide chromophore absorbs, typically around 220-254 nm.

  • Enantiomeric Excess (ee) Calculation: After the run, integrate the peak areas of the two separated enantiomers (A1 and A2). Calculate the enantiomeric excess using the formula: ee% = [ |A1 - A2| / (A1 + A2) ] * 100

B. Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "greener" alternative to HPLC. It uses supercritical CO₂, often modified with a small amount of an organic solvent (like methanol), as the primary mobile phase.[7] The low viscosity and high diffusivity of the supercritical fluid allow for faster separations and reduced solvent consumption.[7][8] For many chiral separations, SFC provides superior resolution and speed compared to HPLC.[9]

Experimental Protocol: Chiral SFC

The same polysaccharide CSPs used in HPLC are highly effective in SFC. The protocol is similar, with the primary difference being the instrumentation and mobile phase.

1. Instrumentation and Materials:

  • SFC system with CO₂ pump, modifier pump, autosampler, column oven, and back-pressure regulator (BPR).

  • Chiral Stationary Phase: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Supercritical CO₂ (Component A) and Methanol with 0.2% Diethylamine (Component B). Isocratic elution, e.g., 30% Component B.

2. Step-by-Step Methodology:

  • System Equilibration: Set the column oven (e.g., 40°C) and back-pressure regulator (e.g., 120 bar). Equilibrate the column with the mobile phase at the desired composition and flow rate (e.g., 2.0 mL/min).

  • Sample Preparation: Dissolve the sample in the modifier (Methanol/DEA) or another suitable solvent.

  • Analysis: Inject the sample. The lower viscosity of the mobile phase allows for higher optimal flow rates, significantly reducing run times.

  • Calculation: Calculate ee% from the resulting peak areas as described for HPLC.

II. Chiral NMR Spectroscopy: A Mechanistic Approach

While chromatography separates enantiomers in space and time, NMR spectroscopy distinguishes them in the frequency domain. Since enantiomers are isochronous (have identical NMR spectra) in an achiral environment, a chiral auxiliary must be introduced to induce chemical shift non-equivalence. This is achieved by forming transient diastereomeric complexes (with Chiral Solvating Agents) or covalent diastereomers (with Chiral Derivatizing Agents).

A. Chiral Solvating Agents (CSAs)

This is the simplest NMR method. A chiral solvating agent is added directly to the NMR tube containing the analyte. The CSA forms weak, non-covalent, and rapidly exchanging diastereomeric complexes with each enantiomer of the analyte.[10] If the geometries of these two complexes are different, protons (or other nuclei like ¹⁹F) in the analyte will experience slightly different magnetic environments, leading to separate signals for each enantiomer.[11][12]

Experimental Protocol: Chiral NMR with CSA

This protocol is a general method applicable to many amines and amides using a BINOL-derived CSA.[10]

1. Materials:

  • Analyte: Racemic or enantiomerically-enriched methylpiperazine amide.

  • Chiral Solvating Agent (CSA): (S)-BINOL or a derivative.

  • Solvent: Anhydrous Chloroform-d (CDCl₃).

  • High-resolution NMR spectrometer.

2. Workflow:

A 1. Sample Preparation ~5-10 mg analyte + 1-1.5 eq. CSA in NMR tube B 2. Dissolution & Mixing Add ~0.6 mL CDCl3 Shake tube for 30 seconds A->B C 3. NMR Acquisition Acquire 1H NMR spectrum (or 19F if applicable) B->C D 4. Signal Integration Identify a pair of well-resolved signals Integrate both peaks C->D E 5. ee% Calculation Calculate from integral values D->E

Caption: Experimental workflow for Chiral NMR (CSA) analysis.

3. Step-by-Step Methodology:

  • Sample Preparation: In a clean NMR tube, combine ~5-10 mg of the methylpiperazine amide analyte with 1.0 to 1.5 molar equivalents of the CSA.

  • Dissolution: Add ~0.6 mL of CDCl₃, cap the tube, and shake for ~30 seconds to ensure mixing and complex formation.[10]

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis: Identify a proton signal (e.g., the N-H of the amide or a methyl group) that has split into two distinct, well-resolved peaks corresponding to the two diastereomeric complexes.

  • Calculation: Carefully integrate the two resolved signals (I1 and I2). Calculate the enantiomeric excess using the formula: ee% = [ |I1 - I2| / (I1 + I2) ] * 100

B. Chiral Derivatizing Agents (CDAs)

This method involves the covalent reaction of the analyte with an enantiomerically pure chiral derivatizing agent to form a stable pair of diastereomers.[13] These diastereomers have different physical properties and, therefore, distinct NMR spectra, allowing for straightforward quantification by integration.[14]

A particularly robust method for primary or secondary amines (like the methylpiperazine moiety) is a three-component derivatization.[15][16]

Experimental Protocol: Chiral NMR with CDA

This protocol uses the three-component system of 2-formylphenylboronic acid and (S)-BINOL to form diastereomeric iminoboronate esters.[16]

1. Materials:

  • Analyte: Racemic methylpiperazine amide.

  • Derivatizing Agents: 2-formylphenylboronic acid and (S)-1,1'-bi-2-naphthol ((S)-BINOL).

  • Solvent: Anhydrous Chloroform-d (CDCl₃).

  • NMR spectrometer.

2. Step-by-Step Methodology:

  • Host Solution Preparation: Prepare a "host" solution by dissolving equimolar amounts of 2-formylphenylboronic acid and (S)-BINOL in CDCl₃.

  • Reaction: In an NMR tube, combine the analyte solution with an equivalent volume of the host solution. The reaction involves condensation of the amine with the aldehyde and binding of the boronic acid to the diol, forming the diastereomeric complexes. The reaction is typically complete within minutes at room temperature.[16]

  • Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis and Calculation: The imine proton (CH=N) of the resulting diastereomeric esters often gives two baseline-resolved signals in a clean region of the spectrum (typically 8-9 ppm).[16] Integrate these two signals to determine the enantiomeric ratio and calculate the ee%.

III. Performance Comparison

The choice between these powerful techniques depends on the specific analytical challenge. The table below provides a comparative summary of their key performance characteristics.

FeatureChiral HPLCChiral SFCChiral NMR (CSA/CDA)
Principle Physical separation of enantiomersPhysical separation of enantiomersIn-situ formation of diastereomeric species
Speed / Throughput Moderate (5-30 min/sample)High (<5 min/sample)[7]Moderate to Low (5-20 min/sample, plus reaction time for CDA)
Resolution Excellent Excellent Good (depends on agent and analyte)
Sensitivity (LOD/LOQ) High (µg/mL to ng/mL)High (µg/mL to ng/mL)Low (requires mg of sample)
Solvent Consumption HighLow (primarily CO₂)[7]Very Low
Destructive? Yes (sample is consumed)Yes (sample is consumed)No (sample is recoverable)
Preparative Scale-Up Excellent GoodNot applicable
Ease of Method Dev. Moderate to DifficultModerateModerate (screening of agents may be needed)
Data Interpretation Straightforward (Peak Area)Straightforward (Peak Area)Straightforward (Signal Integration)
Key Advantage Universally established, robustSpeed, "Green" ChemistryNon-destructive, provides structural info
Key Limitation Solvent cost and disposalHigher initial instrument costLow sensitivity, potential for kinetic resolution (CDA)

Conclusion

The determination of enantiomeric excess for chiral methylpiperazine amides is a critical task that can be confidently addressed by several powerful analytical techniques.

  • Chiral HPLC remains the universally accepted gold standard, offering unparalleled robustness and a vast array of established methods. It is the method of choice for quality control and when preparative scale-up is a consideration.

  • Chiral SFC is the clear winner for high-throughput applications, providing significant advantages in speed and environmental sustainability without compromising resolution. It is the ideal choice for discovery and process development environments.

  • Chiral NMR Spectroscopy , using either CSAs or CDAs, offers a unique, non-destructive alternative. While less sensitive than chromatographic methods, it is invaluable when sample is precious or when simultaneous structural confirmation is required. The simplicity of the CSA method (mix-and-measure) makes it particularly attractive for rapid screening when sufficient sample is available.

Ultimately, the Senior Application Scientist must weigh the specific project requirements—speed, sample amount, potential for scale-up, and available instrumentation—to select the optimal method. By understanding the fundamental principles and practical workflows of each technique, researchers can generate accurate, reliable, and defensible enantiomeric excess data, ensuring the development of safe and effective chiral pharmaceuticals.

References

  • Chiralpedia. (2022). Polysaccharide-based CSPs. Available at: [Link]

  • ResearchGate. (n.d.). NMR derivatization protocol for chiral recognition of racemic primary amines. Available at: [Link]

  • Li, T., et al. (2012). Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase. Iranian Journal of Pharmaceutical Research, 11(3), 849–857. Available at: [Link]

  • Shibata, T., et al. (2017). Achiral Molecular Recognition of Aromatic Position Isomers by Polysaccharide-Based CSPs in Relation to Chiral Recognition. Molecules, 22(1), 38. Available at: [Link]

  • Nature Protocols. (2016). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Available at: [Link]

  • Bull, J. A., et al. (2016). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 11(8), 1495-1503. Available at: [Link]

  • Jiang, C., et al. (2017). Discrimination of Enantiomers of Amides with Two Stereogenic Centers Enabled by Chiral Bisthiourea Derivatives Using 1H NMR Spectroscopy. Molecules, 22(10), 1640. Available at: [Link]

  • ResearchGate. (2022). Characteristic and complementary chiral recognition ability of four recently developed immobilized chiral stationary phases based on amylose and cellulose phenyl carbamates and benzoates. Available at: [Link]

  • Chaudhary, P., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12, 26955-26964. Available at: [Link]

  • Crizel, M. G., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Journal of the Brazilian Chemical Society, 35. Available at: [Link]

  • ResearchGate. (n.d.). Separation of chlorobenzhydryl piperazine (a–c) on Chiralpak AD. Available at: [Link]

  • University of Canberra Research Portal. (2006). Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns using HPLC. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • Daicel Chiral Technologies. (2022). The Use of Polysaccharide-based Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids. Available at: [Link]

  • Ali, I., et al. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Talanta, 69(4), 1013-1017. Available at: [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Central Science, 2(5), 303-309. Available at: [Link]

  • Uccello-Barretta, G., et al. (2022). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. The Journal of Organic Chemistry, 87(18), 11957-11969. Available at: [Link]

  • Welch, C. J., et al. (2017). Enantiomeric Separation of Privileged Scaffold Derivatives in Early Drug Discovery Using Chiral SFC. LCGC International, 30(6). Available at: [Link]

  • Wang, Y., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 26(4), 1145. Available at: [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Available at: [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1332. Available at: [Link]

  • ResearchGate. (n.d.). Chiral Separation by Supercritical Fluid Chromatography. Available at: [Link]

  • Phenomenex. (n.d.). Technical Guide To Chiral HPLC Separations. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(4-Chloro-3-nitrobenzoyl)-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 1-(4-Chloro-3-nitrobenzoyl)-2-methylpiperazine

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals engaged in the handling of this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is synthesized from the known hazards of its constituent chemical moieties: a halogenated nitroaromatic group (4-chloro-3-nitrobenzoyl) and a piperazine derivative (2-methylpiperazine). A conservative approach, treating the substance with a high degree of caution, is imperative.

The structural components suggest multiple potential hazards. The 4-chloro-3-nitrobenzoyl moiety is characteristic of halogenated nitroaromatic compounds, which are often toxic, environmentally hazardous, and may possess oxidizing properties.[1] The benzoyl chloride precursor is known to be corrosive and water-reactive.[2][3] The piperazine ring, while a common scaffold in pharmaceuticals, can be associated with skin and eye irritation.[4][5] Therefore, rigorous adherence to the following protocols is essential to ensure personnel safety and environmental protection.

Hazard Assessment & Personal Protective Equipment (PPE)

Given the compound's structure, a comprehensive risk assessment anticipates the following potential hazards:

  • Acute Toxicity: Likely to be harmful if swallowed, inhaled, or absorbed through the skin, analogous to other halogenated nitro compounds.[6][7]

  • Skin and Eye Corrosion/Irritation: The benzoyl chloride-like structure suggests a high potential for causing severe skin burns and eye damage.[2][3] Piperazine derivatives can also be irritants.[8]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[5]

  • Environmental Hazard: Halogenated aromatic compounds are often toxic to aquatic life with long-lasting effects.[6][7]

To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory at all times when handling the compound.

Protection Type Specific Recommendations Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Double-gloving is recommended.To prevent skin contact with a potentially corrosive and toxic substance.[9]
Eye Protection Chemical splash goggles and a full-face shield.To protect eyes and face from splashes of the compound, especially given the corrosive nature of related benzoyl chlorides.[2][10]
Skin and Body Flame-resistant lab coat, long-sleeved clothing, and closed-toe shoes. A chemical-resistant apron is required for handling larger quantities.[9][11]To minimize skin exposure and protect from spills.[12]
Respiratory A NIOSH-approved respirator with a particulate filter (N95 or higher) is required when handling the powder outside of a certified chemical fume hood.[9][10]To prevent inhalation of airborne particles of this potentially toxic compound.
Operational Plan: Step-by-Step Handling Procedures

All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don all required PPE prep2 Verify fume hood certification and function prep1->prep2 prep3 Prepare work surface with absorbent bench paper prep2->prep3 handle1 Weigh compound inside fume hood prep3->handle1 Proceed to handling handle2 Slowly add solvent to solid to avoid splashing handle1->handle2 handle3 Cap and gently agitate to dissolve handle2->handle3 clean1 Decontaminate all equipment and surfaces handle3->clean1 After experiment clean2 Segregate waste into 'Halogenated Organic Waste' clean1->clean2 clean3 Remove PPE and wash hands thoroughly clean2->clean3

Caption: Workflow for the safe handling of this compound.

Experimental Protocol:

  • Preparation:

    • Don all PPE as specified in the table above.

    • Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[2]

    • Prepare the work area within the fume hood by lining it with disposable, absorbent bench paper.

  • Handling the Compound:

    • Weighing: Use an analytical balance with a draft shield, if available, inside the fume hood. Use a dedicated spatula to carefully transfer the solid. Avoid creating dust.[13]

    • Dissolving: When preparing solutions, add the solvent to the solid slowly to prevent splashing or aerosolization. If the compound is in a vial, add the solvent directly to the vial.

    • Reactions: Keep all reaction vessels closed or under an inert atmosphere as appropriate. Be aware that related benzoyl chlorides can react with water, sometimes vigorously.[2]

  • Post-Handling Procedures:

    • Decontamination: Thoroughly wipe down the work surface in the fume hood and any equipment that came into contact with the compound using a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[13]

    • PPE Removal: Remove disposable gloves and aprons by turning them inside out and dispose of them in the designated solid hazardous waste container.[9]

    • Hygiene: Wash hands thoroughly with soap and water after completing the work and removing PPE.

Disposal Plan

Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure regulatory compliance.[6] This compound must be treated as hazardous waste.

Waste Segregation and Disposal Workflow

cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal solid_waste Contaminated PPE, paper, vials halogenated_solid Halogenated Solid Waste Container solid_waste->halogenated_solid liquid_waste Unused solutions, reaction mixtures, rinsates halogenated_liquid Halogenated Liquid Waste Container liquid_waste->halogenated_liquid labeling Label container: 'Hazardous Waste', list all contents halogenated_solid->labeling halogenated_liquid->labeling storage Store in Satellite Accumulation Area labeling->storage pickup Contact EHS for licensed vendor pickup storage->pickup incineration High-Temperature Incineration pickup->incineration

Caption: Logical flow for the compliant disposal of waste containing the target compound.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Halogenated Waste: this compound is a halogenated and nitrated organic compound. All waste streams containing this substance must be collected in dedicated containers labeled "Halogenated Organic Waste."[6][14]

    • Do Not Mix: Never mix halogenated waste with non-halogenated organic solvents or aqueous waste.[14][15] Mixing waste streams complicates disposal and can create dangerous reactions.[14]

  • Waste Container & Labeling:

    • Container: Use a chemically resistant container, such as a glass or high-density polyethylene (HDPE) bottle, with a secure, tight-fitting screw cap.[14]

    • Labeling: Immediately label the waste container with the following information:

      • The words "Hazardous Waste "[14]

      • The full chemical name: "This compound " and any solvents or other chemicals present with their approximate percentages.[14]

      • Appropriate hazard warnings (e.g., "Toxic," "Corrosive," "Environmental Hazard").

  • Storage and Disposal:

    • Storage: Keep waste containers securely closed at all times, except when adding waste. Store them in a designated and contained secondary satellite accumulation area within the laboratory.[14]

    • Arranging Disposal: Once the container is full, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup by a licensed hazardous waste contractor.[6] The standard and required disposal method for this type of waste is high-temperature incineration.[6][14]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10][16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a labeled container for hazardous waste disposal.[3] Notify your EHS department immediately.

References

  • A Step-by-Step Guide to the Proper Disposal of 2-Bromo-6-methyl-4-nitroanisole. Benchchem.
  • Benzoyl chloride - Safety D
  • Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Labor
  • Personal protective equipment for handling 2-Nitroanthraquinone. Benchchem.
  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. Benchchem.
  • Benzoyl Chloride SOP: Safety & Handling. Studylib.
  • Benzoyl chloride - SAFETY D
  • SAFETY D
  • Benzoyl chloride 99.9+% Ultra pure.
  • TCI AMERICA - Spectrum Chemical. TCI AMERICA.
  • Proper Protective Equipment. Chemistry LibreTexts.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • Cryogenic Protective Apparel. MiTeGen.
  • SAFETY D
  • 3 Common Chemicals That Require Protective Clothing.
  • Safety data sheet - British Pharmacopoeia. British Pharmacopoeia.
  • Safety Data Sheet - Cayman Chemical. Cayman Chemical.
  • 1-[(4-Chlorophenyl)
  • SAFETY DATA SHEET - Pfaltz & Bauer. Pfaltz & Bauer.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Chemical Safety Data Sheet MSDS / SDS - 1-(4-Chlorobenzhydryl)piperazine. ChemicalBook.
  • Nitroaromatic Compounds, from Synthesis to Biodegrad
  • Halogenated Organic Liquids - Standard Oper
  • Hazardous Waste Disposal Guide. University of Rochester Medical Center.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.